1-(tert-Butoxycarbonyl)-5-chloroindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBULIKZPZSTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466589 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-48-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(tert-Butoxycarbonyl)-5-chloroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(tert-Butoxycarbonyl)-5-chloroindole, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic protocol, purification methods, and complete spectroscopic and physical characterization of the title compound.
Introduction
This compound, also known as N-Boc-5-chloroindole, is a crucial building block in medicinal chemistry. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective functionalization at other positions of the indole ring. The presence of the chlorine atom at the 5-position provides a handle for further synthetic modifications, making this compound a versatile precursor for the synthesis of a wide range of biologically active molecules.
Synthesis of this compound
The synthesis of this compound is achieved through the protection of the nitrogen atom of 5-chloroindole with a tert-butoxycarbonyl group. A common and efficient method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Reaction Scheme
Caption: Boc protection of 5-chloroindole.
Experimental Protocol
Materials:
-
5-Chloroindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-chloroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) were added di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
The reaction mixture was stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC) until the starting material was consumed.
-
The solvent was removed under reduced pressure.
-
The residue was dissolved in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product was purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.
Characterization
The structure and purity of the synthesized this compound were confirmed by physical and spectroscopic methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄ClNO₂ | |
| Molecular Weight | 251.71 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 45-50 °C | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the indole ring and the tert-butyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the Boc group and the carbons of the indole ring.
IR (Infrared) Spectroscopy
The IR spectrum of the compound is characterized by the presence of a strong absorption band corresponding to the carbonyl group (C=O) of the tert-butoxycarbonyl protecting group.
MS (Mass Spectrometry)
Mass spectrometry data will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and/or [M+H]⁺.
Note: Specific, experimentally obtained spectroscopic data for this compound is not widely available in the searched literature. The information provided is based on general knowledge of the compound class.
Experimental Workflow and Logic
The synthesis and characterization process follows a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.
Caption: Synthesis and characterization workflow.
Signaling Pathway Diagram (Illustrative)
While this compound is an intermediate and not typically involved in signaling pathways itself, its derivatives are often designed to target specific biological pathways. For illustrative purposes, the following diagram shows a generic kinase signaling pathway that could be targeted by a downstream product synthesized from this intermediate.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of N-Boc-5-chloroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-5-chloroindole is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen modulates its reactivity, while the chlorine atom at the 5-position serves as a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties and reactivity of N-Boc-5-chloroindole, including detailed experimental protocols for its key reactions and a summary of its physical and spectral characteristics. The information presented herein is intended to be a valuable resource for researchers engaged in the synthesis and derivatization of indole-based compounds.
Chemical and Physical Properties
N-Boc-5-chloroindole, also known as tert-butyl 5-chloro-1H-indole-1-carboxylate, is a white to off-white solid at room temperature. The Boc group significantly influences its physical properties, such as its melting point and solubility, compared to the parent 5-chloroindole.
| Property | Value | Reference |
| CAS Number | 129822-48-6 | [1][2] |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 251.71 g/mol | [3] |
| Melting Point | 45-50 °C (lit.) | [4][5] |
| Boiling Point | 349.934 °C at 760 mmHg | [4] |
| Density | 1.19 g/cm³ | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in many common organic solvents. Insoluble in water. | [6] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the indole ring, influenced by the electron-withdrawing chlorine atom at the C5 position. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.6 ppm. The aromatic protons will resonate in the downfield region (δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (around 150 ppm), the quaternary carbon of the tert-butyl group (around 84 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl stretching vibration of the Boc group in the region of 1700-1730 cm⁻¹. Other characteristic bands for C-H, C-N, and C-Cl bonds will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 251. The fragmentation pattern will likely involve the loss of the Boc group (100 amu) or isobutylene (56 amu).
Reactivity
The reactivity of N-Boc-5-chloroindole is primarily dictated by the interplay of the electron-rich indole nucleus, the directing and protecting effects of the N-Boc group, and the presence of the chlorine atom on the benzene ring.
Deprotection of the Boc Group
The removal of the Boc protecting group is a common and crucial step in the synthetic utility of N-Boc-5-chloroindole, unmasking the indole nitrogen for further functionalization. This is typically achieved under acidic conditions.
General Deprotection Workflow:
Caption: General workflow for the deprotection of N-Boc-5-chloroindole.
Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve N-Boc-5-chloroindole (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude 5-chloroindole.
-
Purify the product by column chromatography or recrystallization if necessary.[7][8]
Experimental Protocol: Deprotection using Hydrochloric Acid (HCl)
-
Dissolve N-Boc-5-chloroindole (1.0 eq) in a suitable solvent such as dioxane or methanol.
-
Add a solution of HCl in dioxane (e.g., 4 M) or concentrated HCl.
-
Stir the mixture at room temperature for 2-16 hours, monitoring by TLC.[9]
-
Remove the solvent under reduced pressure.
-
The product is often obtained as the hydrochloride salt, which can be used directly or neutralized with a base and extracted as described in the TFA protocol.[9]
Electrophilic Aromatic Substitution
The N-Boc group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack compared to an unprotected indole. However, electrophilic substitution can still occur, primarily at the C3 position.
2.2.1. Friedel-Crafts Acylation
The introduction of an acyl group at the C3 position can be achieved via Friedel-Crafts acylation. The reaction typically requires a Lewis acid catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
2.3.1. Suzuki-Miyaura Coupling
This reaction couples N-Boc-5-chloroindole with a boronic acid or ester to form a biaryl linkage.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine N-Boc-5-chloroindole (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Add a degassed solvent system (e.g., dioxane/water, DMF, or toluene).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography. [10] 2.3.2. Heck Coupling
The Heck reaction allows for the arylation of an alkene at the C5 position of the indole.
Experimental Protocol: Heck Coupling
-
Combine N-Boc-5-chloroindole (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky biarylphosphine, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 eq) in a suitable solvent (e.g., DMF, NMP, or acetonitrile). [8][11]2. Heat the reaction mixture under an inert atmosphere, typically between 80 and 140 °C.
-
Monitor the reaction until completion by TLC or GC-MS.
-
Cool the reaction, filter off any inorganic salts, and concentrate the filtrate.
-
Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography. [11] 2.3.3. Sonogashira Coupling
This reaction forms a carbon-carbon bond between the C5 position of the indole and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling
-
To a solution of N-Boc-5-chloroindole (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) under an inert atmosphere, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%). [6][12]2. Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting product by column chromatography. [6][12]
Conclusion
N-Boc-5-chloroindole is a highly versatile and valuable building block in organic synthesis. The Boc protecting group allows for controlled manipulation of the indole ring's reactivity, while the chloro substituent at the 5-position provides a key site for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions. The experimental protocols detailed in this guide offer a practical framework for the utilization of N-Boc-5-chloroindole in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its chemical properties and reactivity is essential for any researcher working with this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
Spectral Data Analysis of tert-Butyl 5-chloro-1H-indole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound tert-butyl 5-chloro-1H-indole-1-carboxylate, a key intermediate in the synthesis of various neurologically active compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectral Data Summary
The following tables summarize the key spectral data for tert-butyl 5-chloro-1H-indole-1-carboxylate.
Table 1: 1H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.07 | d | 8.9 | 1H | Ar-H |
| 7.61 | d | 3.7 | 1H | Ar-H |
| 7.27 | d | 2.1 | 1H | Ar-H |
| 7.22 | dd | 8.9, 2.1 | 1H | Ar-H |
| 6.49 | d | 3.7 | 1H | Ar-H |
| 1.66 | s | - | 9H | -C(CH3)3 |
Table 2: 13C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 148.7 | C=O |
| 133.3 | Ar-C |
| 132.1 | Ar-C |
| 127.5 | Ar-C |
| 126.7 | Ar-C |
| 123.5 | Ar-C |
| 116.4 | Ar-C |
| 115.2 | Ar-C |
| 107.2 | Ar-C |
| 83.8 | -C (CH3)3 |
| 28.1 | -C(C H3)3 |
Table 3: IR Spectral Data
| Frequency (cm-1) | Assignment |
| 1738 | C=O stretch |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 251.07 | [M]+ |
| 253.07 | [M+2]+ (Isotope peak for 37Cl) |
Experimental Protocols
Synthesis of tert-Butyl 5-chloro-1H-indole-1-carboxylate
To a solution of 5-chloroindole (1 equivalent) in dichloromethane (0.4 M) at room temperature, 4-dimethylaminopyridine (0.1 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents) are added sequentially. The resulting reaction mixture is stirred at room temperature for 14 hours. Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium chloride solution, saturated aqueous citric acid solution, and again with saturated aqueous sodium chloride solution. The organic layer is then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.
NMR Spectroscopy
1H and 13C NMR spectra were recorded on a Bruker 400 MHz or 500 MHz NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl3) and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
Infrared spectra were recorded using an Agilent Cary 630 or a Perkin-Elmer Spectrum One Fourier Transform Infrared (FT-IR) Spectrometer. A thin solid film of the compound was prepared by dissolving a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone), dropping the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
Mass Spectrometry (MS)
Mass spectra were recorded using Micromass AutoSpec Premier or Waters LCT Premier instruments. The sample was ionized using electrospray ionization (ES), electron ionization (EI), or atmospheric pressure chemical ionization (APCI). The molecular ion peak ([M]+) and the isotope peak for chlorine ([M+2]+) are the key identifiers in the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral analysis of tert-butyl 5-chloro-1H-indole-1-carboxylate.
Caption: Synthetic and analytical workflow.
Physical properties of 1-Boc-5-chloroindole including melting point and solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 1-Boc-5-chloroindole (tert-butyl 5-chloro-1H-indole-1-carboxylate), a key intermediate in synthetic organic and medicinal chemistry. This document compiles available data on its melting point and solubility, outlines relevant experimental protocols for their determination, and presents a logical workflow for these analytical procedures.
Core Physical Properties
Precise experimental data for the physical properties of 1-Boc-5-chloroindole is not extensively reported in publicly available literature. However, based on the analysis of structurally related compounds and general principles of organic chemistry, a reliable profile can be established.
Melting Point
A specific, experimentally verified melting point for 1-Boc-5-chloroindole is not consistently reported in the surveyed scientific literature. Many sources indicate this data as "not available." However, for a closely related compound, tert-butyl 5-chloro-3-iodo-1H-indole-1-carboxylate , a melting point of approximately 130-135 °C has been reported.[1] This value can serve as a useful estimation for 1-Boc-5-chloroindole. It is important to note that the substitution pattern on the indole ring can influence the crystal lattice energy and, consequently, the melting point.
For the un-Boc-protected precursor, 5-chloroindole , the melting point is well-established and consistently cited in the range of 69-71 °C . The addition of the bulky tert-butoxycarbonyl (Boc) group significantly increases the molecular weight and is expected to lead to a higher melting point, which is consistent with the estimate provided by the iodo-analogue.
Solubility Profile
Table 1: Predicted Qualitative Solubility of 1-Boc-5-chloroindole
| Solvent Class | Specific Solvents | Predicted Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |
| Aromatic | Toluene, Benzene | Moderately Soluble |
| Nonpolar Aliphatic | Hexanes, Heptane | Sparingly Soluble to Insoluble |
| Aqueous | Water | Insoluble |
Experimental Protocols
For researchers requiring precise in-house data, the following standard experimental protocols for determining melting point and solubility are recommended.
Melting Point Determination: Capillary Method
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[2][3][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the 1-Boc-5-chloroindole sample is completely dry and in a fine, powdered form. If necessary, gently grind the crystals using a mortar and pestle.[3]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The sample should be tightly packed to a height of 2-3 mm.[3]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (based on the estimate of 130-135 °C).
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[2][3]
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).
-
The melting point is reported as the range between these two temperatures. For a pure compound, this range should be narrow (typically 0.5-2 °C).
-
Solubility Determination: Gravimetric Method (Quantitative)
The gravimetric method provides a quantitative measure of a compound's solubility in a specific solvent at a given temperature.[6][7][8][9][10]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker incubator)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 1-Boc-5-chloroindole to a known volume or mass of the chosen solvent in a sealed vial. An excess of solid should be visible to ensure saturation.
-
Place the vial in a constant temperature bath and agitate (e.g., shake or stir) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
-
Solvent Evaporation:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact mass of the dish and the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, reweigh the dish containing the solid residue.
-
The mass of the dissolved solid can be determined by subtraction.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of 1-Boc-5-chloroindole.
Caption: Workflow for the determination of melting point and solubility of 1-Boc-5-chloroindole.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thinksrs.com [thinksrs.com]
- 5. westlab.com [westlab.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to tert-Butyl 5-chloro-1H-indole-1-carboxylate (CAS Number: 129822-48-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the properties, synthesis, and safety data for tert-butyl 5-chloro-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry. This compound, bearing the CAS number 129822-48-6, is particularly valuable for the introduction of the 5-chloroindole moiety in the development of various biologically active molecules. Its primary utility lies in the strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, which allows for selective reactions at other positions of the indole ring before its facile removal. This guide will delve into its physicochemical characteristics, detailed experimental protocols for its synthesis and deprotection, and essential safety and handling information.
Physicochemical Properties
The following table summarizes the key physicochemical properties of tert-butyl 5-chloro-1H-indole-1-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 129822-48-6 | N/A |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [1] |
| Molecular Weight | 251.71 g/mol | [1] |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Melting Point | 45-50 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [2] |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Cl | [1] |
| InChIKey | GBBULIKZPZSTLA-UHFFFAOYSA-N | N/A |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of tert-butyl 5-chloro-1H-indole-1-carboxylate. Below are typical spectral characteristics.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Indole H-7 |
| ~7.75 | d | 1H | Indole H-4 |
| ~7.40 | dd | 1H | Indole H-6 |
| ~7.20 | d | 1H | Indole H-2 |
| ~6.60 | d | 1H | Indole H-3 |
| ~1.65 | s | 9H | tert-butyl |
Note: Chemical shifts are approximate and may vary depending on the solvent and instrument used. Data is based on similar structures and available literature.[3]
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | Carbonyl (C=O) |
| ~135.0 | Indole C-7a |
| ~130.0 | Indole C-3a |
| ~128.0 | Indole C-5 |
| ~125.0 | Indole C-4 |
| ~122.0 | Indole C-6 |
| ~115.0 | Indole C-7 |
| ~107.0 | Indole C-3 |
| ~84.0 | Quaternary carbon of tert-butyl |
| ~28.0 | Methyl carbons of tert-butyl |
Note: Chemical shifts are approximate and based on typical values for N-Boc protected indoles and may vary.[4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2980-2930 | C-H stretch (aliphatic) |
| ~1730-1700 | C=O stretch (carbamate) |
| ~1450, 1370 | C-H bend (tert-butyl) |
| ~1250-1200 | C-N stretch |
| ~800-600 | C-Cl stretch |
Note: IR peaks are approximate and based on characteristic functional group absorptions.[2]
Mass Spectrometry
The mass spectrum of tert-butyl 5-chloro-1H-indole-1-carboxylate under electron ionization (EI) would be expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns of the Boc group.
| m/z | Fragmentation |
| 251/253 | [M]⁺ (isotopic pattern for one chlorine atom) |
| 195/197 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 151/153 | [M - C₅H₈O₂]⁺ (loss of the entire Boc group) |
| 57 | [C₄H₉]⁺ (tert-butyl cation, often the base peak) |
Note: Fragmentation patterns are predicted based on the behavior of N-Boc protected compounds.[5][6]
Synthesis and Reactivity
tert-Butyl 5-chloro-1H-indole-1-carboxylate is primarily used as a synthetic intermediate. Its synthesis involves the protection of the indole nitrogen of 5-chloroindole, and its main reaction is the deprotection to regenerate the N-H bond.
Synthesis of tert-Butyl 5-chloro-1H-indole-1-carboxylate
A common method for the synthesis of this compound is the reaction of 5-chloroindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: N-Boc Protection of 5-Chloroindole [3]
-
To a solution of 5-chloroindole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added 4-(dimethylamino)pyridine (DMAP) (catalytic amount).
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 5-chloro-1H-indole-1-carboxylate as a solid.
Reactivity: Deprotection of the N-Boc Group
The primary utility of this compound is as a protected form of 5-chloroindole. The Boc group can be removed under acidic conditions or via microwave-assisted methods to yield 5-chloroindole, which can then be used in subsequent synthetic steps.
Experimental Protocol 1: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA) [7][8]
-
tert-Butyl 5-chloro-1H-indole-1-carboxylate (1.0 equivalent) is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) is added to the solution at 0 °C or room temperature.
-
The reaction mixture is stirred for 1-3 hours, with progress monitored by TLC.
-
Upon completion, the volatiles (DCM and excess TFA) are removed under reduced pressure.
-
The residue is often co-evaporated with a solvent like toluene to ensure complete removal of TFA.
-
The crude 5-chloroindole trifluoroacetate salt is then neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-chloroindole.
Experimental Protocol 2: Microwave-Assisted Deprotection [9][10]
-
tert-Butyl 5-chloro-1H-indole-1-carboxylate (1.0 equivalent) is dissolved in a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in a microwave reaction vial.
-
The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 8-15 minutes).
-
After cooling, the solvent is removed under reduced pressure to yield the crude 5-chloroindole.
-
Purification can be achieved by column chromatography if necessary.
Biological Activity
There is limited to no direct evidence of significant biological activity for tert-butyl 5-chloro-1H-indole-1-carboxylate itself. Its importance in drug discovery stems from its role as a precursor to various indole derivatives that have shown a wide range of pharmacological activities, including but not limited to anticancer, antiviral, and antimicrobial properties.[11][12] The 5-chloroindole scaffold is present in several biologically active molecules.
Safety and Handling
GHS Hazard and Precautionary Statements
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. |
| Hazardous to the Aquatic Environment, Chronic Hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life. |
| Precautionary Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source:[1]
Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disclaimer: This information is for guidance only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most up-to-date and complete safety information.
Conclusion
tert-Butyl 5-chloro-1H-indole-1-carboxylate is a valuable and versatile intermediate in organic synthesis. Its key feature is the N-Boc protecting group, which enables chemists to perform selective modifications on the indole core before its efficient removal. This technical guide has provided a detailed summary of its properties, spectroscopic data, synthetic and deprotection protocols, and essential safety information to aid researchers and drug development professionals in its effective and safe utilization.
References
- 1. cenmed.com [cenmed.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Molecular structure and IUPAC nomenclature of 1-(tert-Butoxycarbonyl)-5-chloroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(tert-Butoxycarbonyl)-5-chloroindole, also known as N-Boc-5-chloroindole, is a pivotal synthetic intermediate in medicinal chemistry and drug discovery. The strategic placement of a chlorine atom on the indole scaffold and the presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen make it a versatile building block for the synthesis of a wide range of biologically active molecules. The Boc group serves to modulate the reactivity of the indole ring, enabling selective functionalization at other positions. This guide provides a comprehensive overview of its molecular structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel therapeutics.
Molecular Structure and Nomenclature
This compound is a derivative of indole, a bicyclic aromatic heterocycle. A chlorine atom is substituted at the C5 position of the benzene ring, and a tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom (N1) of the pyrrole ring. This N-protection is crucial for directing subsequent chemical transformations.
IUPAC Name: tert-butyl 5-chloro-1H-indole-1-carboxylate[1][2]
Synonyms: 1-Boc-5-chloroindole, N-Boc-5-chloroindole, tert-butyl 5-chloroindole-1-carboxylate[1][2]
Chemical Structure:
References
The Synthetic Versatility of 1-Boc-5-chloroindole: A Technical Guide to Fundamental Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental reaction mechanisms involving 1-Boc-5-chloroindole, a key intermediate in the synthesis of a diverse array of biologically active molecules. The strategic placement of the chloro substituent and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen offer a versatile platform for a multitude of chemical transformations. This document provides a comprehensive overview of key reactions, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate further research and development in medicinal chemistry and materials science.
N-Boc Deprotection: Gateway to the 5-Chloroindole Core
The removal of the Boc protecting group is a fundamental step in the utilization of 1-Boc-5-chloroindole, unmasking the indole nitrogen for further functionalization or to yield the final target molecule. This is typically achieved under acidic conditions.
Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a common and effective reagent for Boc deprotection, proceeding through an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1]
Experimental Protocol: General Procedure for TFA-mediated Boc Deprotection [1]
-
Dissolution: Dissolve the 1-Boc-5-chloroindole in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The typical concentration of the substrate is in the range of 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The amount of TFA can range from a 1:1 to a 1:4 mixture of TFA to DCM (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected 5-chloroindole.
Deprotection using Hydrochloric Acid (HCl)
An alternative to TFA is the use of hydrochloric acid, often in an organic solvent like dioxane or methanol. The mechanism is similar to that of TFA, involving protonation of the Boc group, followed by elimination of isobutylene and carbon dioxide.[2]
Experimental Protocol: General Procedure for HCl-mediated Boc Deprotection
-
Reaction Setup: To a solution of 1-Boc-5-chloroindole in a suitable solvent such as methanol or ethyl acetate, add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: The reaction mixture is stirred at room temperature for 1 to 3 hours, with progress monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting hydrochloride salt of 5-chloroindole can be used directly in subsequent steps or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free indole.
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Citation |
| TFA | DCM | 0 °C to RT | 1 - 4 | High | [1] |
| 4M HCl in Dioxane | Methanol | RT | 1 - 3 | High | [3] |
Table 1: Comparative data for N-Boc deprotection of indole derivatives.
Caption: Workflow for the acid-catalyzed deprotection of 1-Boc-5-chloroindole.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the C5 position of the indole ring makes 1-Boc-5-chloroindole an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[4] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in many pharmaceuticals. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-Boc-5-chloroindole, the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents).
-
Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous, degassed toluene or dioxane is then added via syringe.
-
Reaction: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine 1-Boc-5-chloroindole, the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a mixture of a degassed organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere for 2-12 hours, monitoring by TLC.
-
Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[6] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7]
Experimental Protocol: General Procedure for Sonogashira Coupling [6]
-
Reaction Setup: To a dry flask under an inert atmosphere, add 1-Boc-5-chloroindole, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine). The terminal alkyne (1.1-1.5 equivalents) is then added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-24 hours.
-
Work-up: The reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [8] |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | ~93 | [6] |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-90 | [4] |
Table 2: Representative yields for palladium-catalyzed cross-coupling reactions of haloindoles.
Electrophilic Aromatic Substitution
The indole nucleus is electron-rich and susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive. The N-Boc group can influence the regioselectivity and reactivity of these transformations.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11]
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [9]
-
Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, slowly add POCl₃ (1.5-3 equivalents) to anhydrous DMF. Stir the mixture at this temperature for 30-60 minutes.
-
Reaction: To this pre-formed Vilsmeier reagent, add a solution of 1-Boc-5-chloroindole in DMF at 0 °C. The reaction mixture is then allowed to warm to room temperature or heated to 40-60 °C and stirred for 2-6 hours.
-
Work-up: The reaction is quenched by pouring it onto crushed ice and then neutralized with an aqueous solution of sodium hydroxide or sodium acetate. The precipitated product is collected by filtration, washed with water, and dried. If necessary, the product can be purified by recrystallization or column chromatography.
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-Boc-5-chloroindole.
Nitration
Nitration of the indole ring typically occurs at the C3 position. Modern, non-acidic methods offer high regioselectivity and yields for N-Boc protected indoles.[12][13]
Experimental Protocol: C3-Nitration using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride [14]
-
Reaction Setup: To a solution of 1-Boc-5-chloroindole in acetonitrile, add tetramethylammonium nitrate (1.1 equivalents).
-
Reagent Addition: Cool the mixture to 0-5 °C and add trifluoroacetic anhydride (2 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at this temperature for 4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium carbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Substrate (N-Boc Protected) | R Group | Position | Yield (%) | Citation |
| Indole | H | - | 97 | [14] |
| 5-bromo-indole | Br | 5 | 95 | [14] |
| 6-chloro-indole | Cl | 6 | 78 | [14] |
Table 3: Yields for the C3-nitration of various N-Boc-indoles using NMe₄NO₃ / (CF₃CO)₂O.
Lithiation
While direct lithiation of the indole ring of 1-Boc-5-chloroindole can be complex, directed ortho-metalation is a powerful strategy for the functionalization of related systems like N-Boc-indolines. The Boc group can direct lithiation to the C7 position. Subsequent quenching with an electrophile allows for the introduction of a variety of substituents. Although less common for the indole itself, this highlights the directing effect of the Boc group.
Conclusion
1-Boc-5-chloroindole stands out as a highly valuable and versatile building block in modern organic synthesis. The Boc protecting group not only facilitates purification and handling but also influences the regioselectivity of certain reactions. The chloro substituent at the C5 position serves as a convenient handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the electron-rich indole nucleus is amenable to various electrophilic substitution reactions. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this important synthetic intermediate in the pursuit of novel pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Stability of 1-(tert-Butoxycarbonyl)-5-chloroindole under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 1-(tert-Butoxycarbonyl)-5-chloroindole, a common intermediate in pharmaceutical synthesis. Understanding the stability of this molecule under various pH conditions is critical for reaction optimization, purification, and storage. This document outlines the degradation pathways, presents available quantitative data, and provides detailed experimental protocols for stability assessment.
Core Concepts of Stability
The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. The indole ring itself also exhibits pH-dependent reactivity that can contribute to degradation.
-
Under Acidic Conditions: The Boc group is highly susceptible to cleavage in the presence of acid. The reaction proceeds through protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide. The indole ring can also be protonated, leading to potential dimerization or polymerization.
-
Under Basic Conditions: The Boc group is generally stable towards basic and nucleophilic conditions.[1] This stability is attributed to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and makes it resistant to nucleophilic attack.[2] The primary interaction with strong bases is the deprotonation of the indole N-H proton.[3]
Stability Profile under Acidic Conditions
The following table summarizes various reported conditions for the complete removal of the Boc group from N-Boc protected indoles, including this compound. These conditions highlight the compound's instability in the presence of strong acids.
| Reagent(s) | Solvent | Temperature | Time | Yield of Deprotected Product | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 2 h | >95% (general for N-Boc amines) | [4] |
| Hydrochloric Acid (4M) | Dioxane | Room Temp. | 1 - 4 h | High (general for N-Boc amines) | [4] |
| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | >70% (for N-Boc aromatics) | [5] |
| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Not specified | 10 - 30 min | >98% (general for N-Boc amines) | [6] |
Studies on the kinetics of HCl-catalyzed deprotection of other Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration.[7] This suggests that the deprotection of this compound is likely to be highly sensitive to changes in acid concentration.
The acidic degradation of this compound involves two main pathways: the cleavage of the Boc group and the degradation of the indole ring.
Stability Profile under Basic Conditions
This compound exhibits high stability under basic conditions. The Boc protecting group is resistant to hydrolysis by bases.[1]
There is a lack of quantitative data for the degradation of this compound under basic conditions precisely because it is generally stable. Forced degradation studies under harsh basic conditions (e.g., concentrated NaOH at elevated temperatures) would be required to induce and quantify any degradation. However, for most synthetic and pharmaceutical applications, the compound can be considered stable in the presence of common bases.
The primary interaction of this compound with a base is the deprotonation of the indole nitrogen, leading to the formation of an indolyl anion. This anion is resonance-stabilized and generally not prone to further degradation unless strong oxidizing agents are present.[3]
Experimental Protocols for Stability Assessment
A forced degradation study is the standard approach to quantitatively assess the stability of a compound under various stress conditions.[8]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
3. Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
4. HPLC Method:
-
A stability-indicating HPLC method should be developed and validated. A typical starting point would be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Injection Volume: 10 µL.
-
5. Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the rate of degradation and the half-life under each stress condition.
-
Identify and characterize any significant degradation products using LC-MS and/or by isolating them for NMR analysis.[9]
Summary and Recommendations
-
Acidic Conditions: this compound is unstable in acidic environments, leading to the rapid cleavage of the Boc group. The rate of degradation is expected to be at least first-order, and likely second-order, with respect to the acid concentration.[7] Exposure to strong acids should be minimized and carried out at low temperatures if deprotection is not the desired outcome.
-
Basic Conditions: The compound is stable under basic conditions, making basic workups and reaction conditions generally safe for the integrity of the Boc-protected indole.
-
Storage: For long-term storage, this compound should be kept in a cool, dry, and dark place, away from acidic vapors. Solutions should be prepared fresh, and if storage is necessary, they should be kept at low temperatures and buffered to a neutral or slightly basic pH.
-
Analytical Monitoring: A validated stability-indicating HPLC method is essential for accurately monitoring the purity and degradation of this compound during its use and storage in drug development processes.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Spectroscopic Characterization of N-Boc-5-chloroindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis and interpretation of N-Boc-5-chloroindole, a key intermediate in the synthesis of various biologically active compounds. This document outlines the expected data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols are provided to aid in the replication and verification of these findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-Boc-5-chloroindole, NMR provides unambiguous evidence of its molecular framework and the successful installation of the tert-butyloxycarbonyl (Boc) protecting group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Boc-5-chloroindole is characterized by signals in both the aromatic and aliphatic regions. The electron-withdrawing nature of the chlorine atom at the C5 position and the electronic effects of the N-Boc group influence the chemical shifts of the indole ring protons.
Interpretation of the ¹H NMR Spectrum:
-
Indole Ring Protons: The protons on the indole scaffold typically appear in the aromatic region (δ 7.0-8.0 ppm). The chlorine at C5 deshields the adjacent protons, H4 and H6.[1] H4 is expected to be a doublet, H6 a doublet of doublets, and H7 a doublet.[1] The protons on the pyrrole ring, H2 and H3, will also be present in this region.
-
Boc Protecting Group: The most prominent feature of the N-Boc group is a sharp singlet in the upfield region (around δ 1.6 ppm), corresponding to the nine equivalent protons of the tert-butyl group.
Table 1: Predicted ¹H NMR Data for N-Boc-5-chloroindole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~7.5 | d |
| H3 | ~6.5 | d |
| H4 | ~7.9 | d |
| H6 | ~7.2 | dd |
| H7 | ~7.5 | d |
| -C(CH₃)₃ (Boc) | ~1.6 | s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Interpretation of the ¹³C NMR Spectrum:
-
Indole Ring Carbons: The carbon atoms of the 5-chloroindole ring resonate at characteristic chemical shifts.[1] The C5 carbon, directly attached to the chlorine atom, will show a distinct shift.[1] The pyrrole ring carbons (C2, C3) and the bridgehead carbons (C3a, C7a) will also have predictable resonances.[1]
-
Boc Protecting Group: The N-Boc group will exhibit two distinct signals: one for the quaternary carbon of the tert-butyl group (around δ 84 ppm) and another for the carbonyl carbon (around δ 150 ppm).
Table 2: Predicted ¹³C NMR Data for N-Boc-5-chloroindole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~126 |
| C3 | ~107 |
| C3a | ~129 |
| C4 | ~123 |
| C5 | ~128 |
| C6 | ~121 |
| C7 | ~113 |
| C7a | ~134 |
| -C (CH₃)₃ (Boc) | ~84 |
| -C(C H₃)₃ (Boc) | ~28 |
| C=O (Boc) | ~150 |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of N-Boc-5-chloroindole is as follows:
Sample Preparation:
-
Weigh approximately 5-10 mg of N-Boc-5-chloroindole into a clean, dry vial.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.[1]
-
Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a 5 mm NMR tube to remove any particulate matter.[1]
¹H NMR Acquisition (400 MHz Spectrometer):
-
Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.[1]
-
Acquisition Parameters:
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.[1]
-
Acquisition Parameters:
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[1]
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Interpretation of the FTIR Spectrum:
-
C=O Stretch (Boc group): A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the carbonyl stretching vibration of the Boc protecting group.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the Boc group will be just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the indole aromatic ring.
-
C-N Stretch: The C-N stretching vibration of the indole ring is expected in the 1350-1250 cm⁻¹ region.
-
C-Cl Stretch: A weak to medium absorption in the 800-600 cm⁻¹ region can be attributed to the C-Cl stretching vibration.
Table 3: Predicted FTIR Data for N-Boc-5-chloroindole
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |
| C=O Stretch (Boc) | 1725-1700 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-N Stretch | 1350-1250 | Medium |
| C-Cl Stretch | 800-600 | Weak-Medium |
Experimental Protocol for FTIR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining FTIR spectra of solid samples.
-
Instrument Setup: Run a background spectrum without any sample on the clean ATR crystal.[2]
-
Sample Application: Place a small amount of N-Boc-5-chloroindole powder directly onto the ATR crystal surface, ensuring complete coverage.[2][3]
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[2][3]
-
Data Acquisition: Collect the sample spectrum. Typical settings include a resolution of 4 or 8 cm⁻¹ and an accumulation of 45-100 scans over a wavenumber range of 4000-650 cm⁻¹.[2]
-
Cleaning: After analysis, remove the sample and clean the crystal surface thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar organic molecules.
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular formula of N-Boc-5-chloroindole is C₁₃H₁₄ClNO₂. The expected monoisotopic mass is approximately 251.07 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 252.08. Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic pattern will be observed with a peak at m/z 254.08 with roughly one-third the intensity of the m/z 252.08 peak.
-
Fragmentation: Common fragmentation pathways in ESI-MS involve the loss of the Boc group or parts of it.
-
Loss of the entire Boc group (-100 Da) would result in a fragment at m/z 151.01, corresponding to the 5-chloroindole radical cation.
-
Loss of isobutylene (-56 Da) from the protonated molecule would yield a fragment at m/z 196.02.
-
Table 4: Predicted ESI-MS Data for N-Boc-5-chloroindole
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 252.08 | Protonated molecule (³⁵Cl) |
| [M+H+2]⁺ | 254.08 | Protonated molecule (³⁷Cl) |
| [M+Na]⁺ | 274.06 | Sodium adduct (³⁵Cl) |
| [M-C₄H₈+H]⁺ | 196.02 | Loss of isobutylene |
| [M-Boc+H]⁺ | 152.02 | Loss of Boc group |
Experimental Protocol for ESI-Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of N-Boc-5-chloroindole at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[4]
-
Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to 1 mL with methanol, acetonitrile, water, or a mixture of these solvents. The final concentration should be in the range of 1-10 µg/mL.[4]
-
If any precipitate forms, the solution must be filtered before analysis to prevent blockages.[4]
-
Transfer the final solution to a standard 2 mL mass spectrometry vial with a screw cap.[4]
Data Acquisition:
-
The analysis is typically performed using a quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.[5]
-
The mass spectrometer is operated in positive ion mode.[5]
-
Typical ESI parameters include a capillary voltage of 3000-4000 V, a drying gas flow of 5-10 L/min, and a gas temperature of 300-350 °C.
-
Acquire data over a suitable m/z range (e.g., 50-500) to observe the molecular ion and key fragments.
Workflow for Spectroscopic Analysis
The logical flow from sample preparation to final structure confirmation is a critical aspect of spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of N-Boc-5-chloroindole.
This guide provides the foundational spectroscopic data and methodologies for the characterization of N-Boc-5-chloroindole. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(tert-Butoxycarbonyl)-5-chloroindole: Sourcing, Purity, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-5-chloroindole, a key building block in the synthesis of various pharmaceutical compounds. This document details reputable chemical suppliers, available purity grades, and rigorous experimental protocols for the analytical characterization of this compound, ensuring its suitability for research and drug development applications.
Chemical Suppliers and Purity Grades
The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of chemical suppliers, with purity levels typically suitable for synthetic chemistry and drug discovery. The following table summarizes a selection of suppliers and their offered purity grades for this compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.
| Supplier | Purity Grade(s) | Notes |
| Amerigo Scientific | 97% | Research quantities available.[1] |
| Energy Chemical | 98% | Available in various package sizes. |
| Adamas Reagent, Ltd. | 97% | Offered in quantities from 250mg to 100g. |
| Shanghai Hanhong Scientific Co., Ltd. | 95+% | Bulk quantities may be available upon inquiry. |
| Shandong Xiya Chemical Co., Ltd | >=97.0% | Provides various research chemicals. |
| Alfa Chemistry | 96% | Detailed specifications available on their website.[2] |
| Santa Cruz Biotechnology | Not specified | A Certificate of Analysis should be consulted for lot-specific data.[3] |
Experimental Protocols for Quality Control
To ensure the identity, purity, and stability of this compound, a series of analytical tests are essential. The following sections provide detailed methodologies for the most common and effective analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
Start with 50% Acetonitrile / 50% Water (0.1% TFA).
-
Linearly increase to 95% Acetonitrile over 15 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.
Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity. Electrospray ionization (ESI) is a suitable technique for this molecule.
Methodology:
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Identify the peak corresponding to the molecular ion of this compound (C₁₃H₁₄ClNO₂, MW: 251.71).
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in ensuring the quality of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the hierarchy of purity grades.
References
Methodological & Application
Synthesis of Pharmaceutical Intermediates from 1-(tert-Butoxycarbonyl)-5-chloroindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 1-(tert-Butoxycarbonyl)-5-chloroindole. This versatile building block allows for the introduction of molecular diversity at the 5-position of the indole scaffold, a common motif in pharmacologically active compounds. The protocols herein focus on three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. This compound serves as an excellent starting material for such endeavors. The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing side reactions and increasing the solubility in organic solvents, while the chloro substituent at the 5-position provides a reactive handle for various cross-coupling reactions.[1] This allows for the strategic introduction of aryl, amino, and vinyl moieties, leading to a diverse range of pharmaceutical intermediates.
Synthetic Pathways Overview
This guide details the synthesis of three key pharmaceutical intermediates from this compound, as depicted in the workflow below. Each pathway utilizes a specific palladium-catalyzed cross-coupling reaction to achieve the desired transformation.
Caption: Synthetic workflow for the diversification of this compound.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylindoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] In this application, this compound is coupled with an arylboronic acid to yield a 5-aryl-1-Boc-indole derivative. These 5-arylindole scaffolds are present in numerous compounds with diverse biological activities.
Experimental Protocol: Synthesis of tert-Butyl 5-(4-methoxyphenyl)-1H-indole-1-carboxylate
This protocol describes the synthesis of a key intermediate for various pharmacologically active molecules.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 1-Boc-5-chloroindole with 4-methoxyphenylboronic acid.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 251.71 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| Toluene | - | - | - |
| Ethanol | - | - | - |
| Water | - | - | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq) and 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).
-
Add a 2M aqueous solution of sodium carbonate (1.0 mL, 2.0 mmol, 2.0 eq).
-
Add a mixture of toluene (4 mL) and ethanol (1 mL).
-
Purge the flask with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Results:
The Suzuki-Miyaura coupling of 1-Boc-5-chloroindole with various arylboronic acids generally proceeds in good to excellent yields.
| Intermediate | Coupling Partner | Yield (%) | Reference |
| tert-Butyl 5-(4-methoxyphenyl)-1H-indole-1-carboxylate | 4-Methoxyphenylboronic acid | 85-95 | [3] |
| tert-Butyl 5-phenyl-1H-indole-1-carboxylate | Phenylboronic acid | 80-90 | [3] |
Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 5-Aminoindoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[4] This protocol details the coupling of this compound with a secondary amine, morpholine, to produce a 5-aminoindole derivative. 5-Aminoindole moieties are key components in a variety of biologically active compounds, including kinase inhibitors and central nervous system agents.
Experimental Protocol: Synthesis of tert-Butyl 5-morpholinoindole-1-carboxylate
This procedure outlines the synthesis of a versatile intermediate for drug discovery programs.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 1-Boc-5-chloroindole with morpholine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 251.71 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 0.02 eq) and Xantphos (0.04 mmol, 0.04 eq).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.
-
Add this compound (1.0 mmol, 1.0 eq), morpholine (1.2 mmol, 1.2 eq), and cesium carbonate (1.4 mmol, 1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Results:
The Buchwald-Hartwig amination of 1-Boc-5-chloroindole with various amines typically provides good yields of the corresponding 5-aminoindole derivatives.[5]
| Intermediate | Coupling Partner | Yield (%) | Reference |
| tert-Butyl 5-morpholinoindole-1-carboxylate | Morpholine | 70-85 | [5] |
| tert-Butyl 5-(piperidin-1-yl)indole-1-carboxylate | Piperidine | 75-90 | [5] |
Application Note 3: Heck Reaction for the Synthesis of 5-Vinylindoles
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[6] This protocol describes the reaction of this compound with n-butyl acrylate to synthesize a 5-vinylindole derivative. These compounds are valuable intermediates for the synthesis of more complex molecules, including various natural product analogs and pharmaceutical agents.
Experimental Protocol: Synthesis of Butyl (E)-3-(1-Boc-1H-indol-5-yl)acrylate
This procedure details the synthesis of a key building block for further chemical transformations.
Reaction Scheme:
Caption: Heck reaction of 1-Boc-5-chloroindole with n-butyl acrylate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 251.71 | 1.0 | 1.0 |
| n-Butyl acrylate | 128.17 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 0.02 eq), and tri(o-tolyl)phosphine (0.04 mmol, 0.04 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Add n-butyl acrylate (1.5 mmol, 1.5 eq) and triethylamine (2.0 mmol, 2.0 eq).
-
Purge the tube with nitrogen or argon for 10-15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture to 120-130 °C for 18-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as the E-isomer.
Expected Results:
The Heck reaction of halo-indoles with acrylates typically proceeds with good yields and high stereoselectivity for the trans-alkene.[7]
| Intermediate | Coupling Partner | Yield (%) | Reference |
| Butyl (E)-3-(1-Boc-1H-indol-5-yl)acrylate | n-Butyl acrylate | 65-80 | [7] |
| Ethyl (E)-3-(1-Boc-1H-indol-5-yl)acrylate | Ethyl acrylate | 70-85 | [7] |
Conclusion
The protocols outlined in this document demonstrate the utility of this compound as a versatile starting material for the synthesis of a range of pharmaceutical intermediates. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction provide efficient and reliable methods for the introduction of aryl, amino, and vinyl functionalities at the 5-position of the indole ring. These methods offer broad substrate scope and functional group tolerance, making them highly valuable tools for medicinal chemists and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(tert-Butoxycarbonyl)-5-chloroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(tert-Butoxycarbonyl)-5-chloroindole with various arylboronic acids. This reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, styrenes, and polyolefins. The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. The use of this compound as a substrate is of particular interest in drug discovery, as the resulting 5-arylindole scaffold is a key structural motif in numerous biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability during the reaction and can be readily removed under acidic conditions, allowing for further functionalization of the indole nitrogen.
While chloroarenes are often less reactive than their bromo or iodo counterparts, recent advancements in catalyst systems have enabled their efficient use in Suzuki couplings, offering a more cost-effective and readily available starting material. This document outlines optimized conditions and detailed experimental procedures for the successful coupling of 1-Boc-5-chloroindole.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Caption: General reaction scheme for the Suzuki coupling.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 1-Boc-5-chloroindole with various arylboronic acids, based on literature precedents for similar substrates.
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | ~90 |
| 3 | 4-Tolylboronic acid | Na₂PdCl₄ (2) | SSPhos (4) | K₂CO₃ (2) | H₂O/ACN (4:1) | 37 | 24 | ~88[1] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME | 80 | 2 | ~75[2] |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | ~80 |
| 6 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | ~82 |
Note: Yields are approximate and based on reactions with structurally similar chloro-heterocycles or bromoindoles. Optimization may be required for specific substrates.
Experimental Protocols
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from procedures for the Suzuki coupling of related N-Boc protected bromo-heterocycles.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (degassed, typically in a 4:1 ratio)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 8 mL DME and 2 mL H₂O) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Boc-5-arylindole.
Protocol 2: Mild Conditions using a Water-Soluble Catalyst System
This protocol is based on a mild, aqueous Suzuki-Miyaura coupling of unprotected 5-chloroindole and can be adapted for the Boc-protected substrate.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (e.g., 2 mol%)
-
3-(Diphenylphosphino)benzenesulfonic acid sodium salt (SSPhos) (e.g., 4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Water and Acetonitrile (degassed, typically in a 4:1 ratio)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve sodium tetrachloropalladate(II) (0.02 mmol) and SSPhos (0.04 mmol) in the degassed water/acetonitrile solvent mixture (e.g., 8 mL H₂O and 2 mL ACN). Stir for 10 minutes to form the catalyst complex.
-
To this solution, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 37 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the pure product.
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
A typical workflow for performing and analyzing the Suzuki coupling of 1-Boc-5-chloroindole is outlined below.
Caption: A standard experimental workflow for Suzuki coupling.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium carbonate can be irritating. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under an inert atmosphere should be performed with appropriate care to prevent pressure buildup.
By following these protocols and considering the provided data, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of a diverse range of 5-arylindoles from this compound, facilitating advancements in medicinal chemistry and materials science.
References
Application Notes and Protocols: Heck and Sonogashira Cross-Coupling Reactions with N-Boc-5-chloroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the Heck and Sonogashira cross-coupling reactions utilizing N-Boc-5-chloroindole as a key building block. The indole scaffold is a privileged motif in medicinal chemistry, and functionalization at the C5-position opens avenues for the synthesis of novel therapeutic agents. The following protocols are designed to be a comprehensive resource for researchers engaged in the synthesis of complex indole derivatives.
Heck Cross-Coupling Reaction of N-Boc-5-chloroindole
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[1] While aryl iodides and bromides are more reactive, the use of less expensive and more readily available aryl chlorides is often desirable. The reaction with chloroarenes, particularly electron-rich substrates like N-Boc-5-chloroindole, can be challenging and typically requires carefully optimized conditions, including the use of specific ligands and potentially higher reaction temperatures.[2][3] Microwave-assisted heating can often accelerate these transformations.[4]
General Reaction Scheme
Caption: General scheme of the Heck cross-coupling reaction.
Experimental Protocol: Heck Coupling with Ethyl Acrylate
This protocol is a representative procedure for the Heck coupling of N-Boc-5-chloroindole with an activated alkene, such as ethyl acrylate.
Materials:
-
N-Boc-5-chloroindole
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., SPhos, XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)
-
Microwave reaction vial
-
Stir bar
Procedure:
-
To a microwave reaction vial equipped with a stir bar, add N-Boc-5-chloroindole (1.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).
-
Add cesium carbonate (2.0-3.0 equiv.).
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).
-
Add ethyl acrylate (1.5-2.0 equiv.) via syringe.
-
Place the vial in a microwave reactor and heat to the specified temperature for the designated time (see Table 1 for examples).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkenyl-N-Boc-indole.
Data Presentation: Heck Reaction Conditions and Yields
The successful Heck coupling of chloroarenes often relies on the use of bulky, electron-rich phosphine ligands. The choice of base and solvent also plays a crucial role. Due to the lower reactivity of chloroindoles, higher temperatures, often achieved through microwave irradiation, may be necessary to obtain good yields.[2]
| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | Ethyl Acrylate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 130 (Microwave), 2 h | Moderate to Good |
| 2 | Styrene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110, 18 h | Moderate |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DMF/H₂O | 120 (Microwave), 30 min | Good |
Note: The yields are indicative and can vary based on the specific reaction scale and purification.
Sonogashira Cross-Coupling Reaction of N-Boc-5-chloroindole
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] Similar to the Heck reaction, the coupling of aryl chlorides can be more challenging than that of the corresponding bromides or iodides and often requires specialized catalyst systems.[6] Copper-free Sonogashira protocols have gained popularity to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7]
General Reaction Scheme
Caption: General scheme of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
This protocol provides a general procedure for the Sonogashira coupling of N-Boc-5-chloroindole with a terminal alkyne.
Materials:
-
N-Boc-5-chloroindole
-
Phenylacetylene
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) (for traditional Sonogashira)
-
Bulky phosphine ligand (for copper-free variant, e.g., cataCXium A)
-
Base (e.g., triethylamine, diisopropylamine, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Schlenk tube or sealed reaction vial
-
Stir bar
Procedure (Traditional with Copper Co-catalyst):
-
To a Schlenk tube equipped with a stir bar, add N-Boc-5-chloroindole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.01-0.05 equiv.), and CuI (0.02-0.10 equiv.).
-
Seal the tube, evacuate, and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or THF) to achieve a concentration of 0.1-0.2 M.
-
Add the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Add phenylacetylene (1.2-1.5 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the 5-alkynyl-N-Boc-indole.
Data Presentation: Sonogashira Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Sonogashira coupling with chloroarenes. For less reactive substrates, more robust catalyst systems, such as those employing palladacycles or bulky, electron-rich phosphine ligands, may be required.[6] Copper-free conditions often necessitate the use of a stronger base.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100, 12 h | Moderate |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80, 24 h | Moderate to Good |
| 3 | Phenylacetylene | Pd(OAc)₂ / cataCXium A | Cs₂CO₃ | 1,4-Dioxane | 120, 18 h | Good |
Note: The yields are indicative and can vary based on the specific reaction scale and purification.
Visualizing the Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Heck and Sonogashira reactions.
Caption: A simplified representation of the Heck reaction catalytic cycle.
Caption: A simplified representation of the Sonogashira reaction catalytic cycle involving a copper co-catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application of 1-Boc-5-chloroindole in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-5-chloroindole is a pivotal starting material and intermediate in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential, particularly in oncology. The presence of the chloro substituent at the 5-position of the indole ring often enhances the biological activity of the resulting molecules, while the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides a stable yet readily cleavable handle for regioselective functionalization. This document provides detailed application notes and protocols for the utilization of 1-Boc-5-chloroindole in the synthesis of potent anticancer agents targeting critical signaling pathways, including the Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2), and Wnt/β-catenin pathways.
Data Presentation
The following tables summarize the quantitative data for various 5-chloroindole derivatives, showcasing their in vitro antiproliferative and enzyme inhibitory activities.
Table 1: In Vitro Antiproliferative Activity of 5-Chloroindole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | GI₅₀ (nM)[1] | IC₅₀ (µM) | Reference Compound | Reference GI₅₀/IC₅₀ |
| EGFR Inhibitors | ||||||
| 3e | Panc-1 (Pancreatic) | Antiproliferative | 29 | Erlotinib | 33 nM | |
| 3a | MCF-7 (Breast) | Antiproliferative | 35 | Erlotinib | 33 nM | |
| 3b | A-549 (Lung) | Antiproliferative | 31 | Erlotinib | 33 nM | |
| 3e | LOX-IMVI (Melanoma) | Antiproliferative | 0.96 | |||
| Bcl-2 Inhibitors | ||||||
| U2 | MCF-7 (Breast) | Cytotoxicity | 1.2 ± 0.02 | Gossypol | 0.62 ± 0.01 µM[2] | |
| U2 | MDA-MB-231 (Breast) | Cytotoxicity | - | |||
| U2 | A549 (Lung) | Cytotoxicity | - | |||
| U3 | MCF-7 (Breast) | Cytotoxicity | 11.10 ± 0.07 | Gossypol | 0.62 ± 0.01 µM[2] | |
| Wnt Pathway Inhibitors | ||||||
| BHX | A549 (Lung) | Cell Proliferation | 5.43 ± 1.99 | |||
| BHX | HT29 (Colon) | Cell Proliferation | 6.95 ± 0.24 | |||
| BHX | MGC803 (Gastric) | Cell Proliferation | 7.62 ± 1.31 |
Table 2: In Vitro Enzyme Inhibitory Activity of 5-Chloroindole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (nM)[1] | Reference Compound | Reference IC₅₀ (nM)[1] |
| EGFR Kinase | ||||
| 3e | EGFRʷᵗ | 68 | Erlotinib | 80 |
| 3b | EGFRʷᵗ | 74 | Erlotinib | 80 |
| 3e | EGFRᵀ⁷⁹⁰ᴹ | 9.5 | Erlotinib | - |
| BRAF Kinase | ||||
| 3a | BRAFᵛ⁶⁰⁰ᴱ | 35 | Vemurafenib | 30 |
| 3b | BRAFᵛ⁶⁰⁰ᴱ | 45 | Vemurafenib | 30 |
| 3e | BRAFᵛ⁶⁰⁰ᴱ | 67 | Vemurafenib | 30 |
| Bcl-2 Binding | ||||
| U2 | Bcl-2 | 1200 ± 20[2] | Gossypol | 620 ± 10[2] |
| U3 | Bcl-2 | 11100 ± 70[2] | Gossypol | 620 ± 10[2] |
Experimental Protocols
Synthesis of 5-chloro-indole-2-carboxylate Derivatives (EGFR/BRAF Inhibitors)
This protocol describes a general method for the synthesis of 5-chloro-indole-2-carboxylate derivatives, which have shown potent inhibitory activity against EGFR and BRAF kinases.[1]
Step 1: Synthesis of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
-
Materials: 1-Boc-5-chloroindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ethanol (EtOH), Sodium hydroxide (NaOH).
-
Procedure:
-
To a stirred solution of 1-Boc-5-chloroindole in anhydrous DMF at 0 °C, add POCl₃ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude product, add a solution of sodium hydroxide in ethanol and heat to reflux for 4 hours to effect deprotection of the Boc group.
-
After cooling, neutralize with dilute HCl and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate.
-
Step 2: Reductive Amination
-
Materials: Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, desired amine (e.g., m-piperidine), Sodium borohydride (NaBH₄), Absolute ethanol.
-
Procedure:
-
A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and the selected amine is refluxed in absolute ethanol overnight.[3]
-
After cooling the mixture, sodium borohydride (NaBH₄) is added portion-wise over 20 minutes.[3]
-
The reaction mixture is then stirred for an additional 30 minutes at room temperature.[3]
-
Water is added, and the reaction mixture is concentrated under reduced pressure.[3]
-
The residue is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated in vacuo.[3]
-
The resulting oil is redissolved in ethyl acetate and treated with 3 M HCl to precipitate the final product as a white solid.[3]
-
Synthesis of Indole-Based Bcl-2 Inhibitors
This protocol outlines a general approach to synthesize indole-based Bcl-2 inhibitors, starting from a suitable indole derivative.
Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide
-
Materials: p-nitroaniline, Chloroacetyl chloride, Potassium carbonate, Dichloromethane (DCM), Ethanol.
-
Procedure:
-
To a suspension of p-nitroaniline and potassium carbonate in DCM, add chloroacetyl chloride dropwise.
-
Reflux the reaction mixture for 4 hours.
-
Extract the aqueous layer with dichloromethane, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Recrystallize the crude product from ethanol.
-
Step 2: Synthesis of 2-Morpholin-4-yl-N-(4-nitrophenyl)acetamide
-
Materials: 2-Chloro-N-(4-nitrophenyl)acetamide, Morpholine, Potassium carbonate, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Add 2-Chloro-N-(4-nitrophenyl)acetamide in anhydrous THF dropwise to a solution of potassium carbonate, followed by the addition of morpholine.
-
Heat the reaction mixture to 80 °C for 16 hours.
-
Add water and collect the resulting precipitate by filtration, rinse with water, and dry.
-
Step 3: Subsequent Coupling and Derivatization
-
The synthesized morpholino intermediate can then be coupled with a suitable 5-chloroindole-containing scaffold, which may require further functionalization (e.g., introduction of a triazole ring system as described in the literature) to yield the final Bcl-2 inhibitor.
In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol describes a widely used colorimetric assay to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.[3]
-
Materials: Desired cancer cell lines (e.g., MCF-7, A549, HCT116), 96-well plates, Cell culture medium, Synthesized compounds, Vehicle control (e.g., DMSO), Positive control (e.g., Doxorubicin), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cell Seeding: Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the 5-chloroindole derivatives in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control and a positive control.[3]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[3]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[3]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.[3]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by 5-chloroindole derivatives and a generalized workflow for their synthesis and evaluation.
Caption: EGFR/BRAF signaling pathway and inhibitor targets.
Caption: Wnt/β-catenin signaling pathway and inhibitor targets.
Caption: Intrinsic and extrinsic apoptosis pathways.
Caption: Generalized experimental workflow.
References
Step-by-step protocol for the deprotection of 1-(tert-Butoxycarbonyl)-5-chloroindole.
Abstract
This application note provides a detailed, step-by-step protocol for the deprotection of 1-(tert-Butoxycarbonyl)-5-chloroindole to yield 5-chloroindole, a valuable intermediate in the synthesis of various neurologically active compounds and other pharmaceutical agents.[1] The protocol described herein utilizes a mild and efficient method employing oxalyl chloride in methanol, which is suitable for substrates with electron-withdrawing groups.[2] This method offers a high-yield conversion under room temperature conditions.[2][3]
Introduction
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and the relative ease of its removal.[2] The deprotection of Boc-protected amines is a crucial step in many synthetic pathways. While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used, milder methods are often required for sensitive substrates to avoid unwanted side reactions.[4][5][6] For heteroaromatic compounds such as indoles, particularly those bearing electron-withdrawing substituents like a chloro group, a selective and gentle deprotection method is essential.[2]
This protocol details a procedure using oxalyl chloride in methanol, which has been reported to be effective for the deprotection of N-Boc groups on a variety of substrates, including those with aromatic and heterocyclic moieties.[2][3] The presence of an electron-withdrawing chloro group on the indole ring is expected to facilitate this deprotection reaction.[2]
Experimental Protocol
This section outlines the materials, equipment, and step-by-step procedure for the deprotection of this compound.
Materials:
-
This compound
-
Methanol (ACS grade)
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (if necessary)
-
Hexanes and Ethyl acetate for chromatography (if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or micropipette
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for extraction and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol (approximately 0.1-0.2 M concentration). Stir the solution at room temperature for 5 minutes.[2][7]
-
Reagent Addition: Carefully add oxalyl chloride (3 equivalents) to the stirring solution using a syringe or micropipette.[2][7] An immediate sputtering and a slight increase in the temperature of the reaction mixture may be observed.[2]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed. For similar substrates, reaction times are typically between 1 to 4 hours.[2][3]
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-chloroindole.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) if necessary.[7] The pure fractions, as determined by TLC, should be combined and concentrated to yield the final product. 5-chloroindole can also be purified by recrystallization from petroleum ether.[1]
Data Presentation
The following table summarizes the key quantitative data for the deprotection reaction.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 5-chloroindole | - |
| Reagents | Oxalyl chloride (3 equiv.), Methanol | [2][7] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 1 - 4 hours (monitored by TLC) | [2] |
| Expected Yield | High (up to 90% for similar substrates) | [2] |
Logical Workflow
Caption: Experimental workflow for the deprotection of this compound.
Safety Precautions
-
Oxalyl chloride is corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The reaction quench with sodium bicarbonate should be performed slowly and carefully as it generates gas (CO2).
This protocol provides a reliable method for the deprotection of this compound. For alternative deprotection strategies, thermolytic methods using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) under microwave irradiation have also been reported to be effective for N-Boc protected indoles.[8][9] Additionally, traditional methods using strong acids like HCl or TFA can be employed, though they may not be suitable for all substrates.[4][6] The choice of method should be based on the specific requirements of the synthetic route and the stability of other functional groups present in the molecule.
References
- 1. 5-Chloroindole | 17422-32-1 [chemicalbook.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awuahlab.com [awuahlab.com]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-Chloroindole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for N-Alkylation and N-Arylation of 1-(tert-Butoxycarbonyl)-5-chloroindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of 1-(tert-Butoxycarbonyl)-5-chloroindole, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established synthetic methodologies, including classical N-alkylation, Buchwald-Hartwig amination, and Ullmann condensation, with considerations for both conventional heating and microwave-assisted techniques.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the indole nitrogen at the N-1 position is crucial for modulating the pharmacological properties of indole-containing molecules. The presence of a chlorine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the indole core makes this compound a versatile building block. The Boc group serves to protect the indole nitrogen during other synthetic transformations and can be readily removed under acidic conditions. This document details reliable methods for the introduction of alkyl and aryl substituents at the indole nitrogen, a key step in the elaboration of this versatile intermediate.
N-Alkylation Methods
N-alkylation of this compound is typically achieved by deprotonation of the indole nitrogen followed by reaction with an alkylating agent. The Boc group is cleaved during this process, and the alkyl group is introduced directly onto the indole nitrogen.
A general workflow for the N-alkylation of this compound is depicted below.
Application Notes & Protocols: Regioselective Functionalization of 1-Boc-5-chloroindole at the C2 and C3 Positions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1-Boc-5-chloroindole scaffold is a crucial heterocyclic motif found in numerous pharmacologically active compounds. The strategic functionalization of its indole core is paramount for synthesizing derivatives with tailored biological activities. The C2 and C3 positions of the indole ring exhibit distinct electronic properties and reactivity, allowing for regioselective modifications. The electron-rich pyrrole ring generally favors electrophilic substitution at the C3 position. In contrast, functionalization at the less nucleophilic C2 position often requires specific strategies such as directed C-H activation or metalation.[1][2] This document provides detailed protocols and application notes for achieving selective functionalization at both the C2 and C3 positions of 1-Boc-5-chloroindole.
I. Functionalization at the C3 Position
The C3 position of the indole nucleus is inherently electron-rich and is the preferred site for electrophilic aromatic substitution.[1] Several classic and modern synthetic methods can be employed for its selective functionalization.
Vilsmeier-Haack Formylation (C3-Formylation)
The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings, such as indoles.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6] This electrophilic iminium salt readily attacks the C3 position of the indole ring, and subsequent hydrolysis yields the C3-carbaldehyde.[7]
Experimental Protocol: Synthesis of 1-Boc-5-chloro-1H-indole-3-carbaldehyde [8]
-
Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃, 1.2 eq) to ice-cold N,N-dimethylformamide (DMF, 3 eq). Stir the mixture at 0 °C for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve 1-Boc-5-chloroindole (1.0 eq) in DMF.
-
Addition: Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-85 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[8]
-
Work-up: Cool the mixture to room temperature and pour it carefully into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is basic.[8]
-
Isolation: A solid precipitate will form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired 1-Boc-5-chloro-1H-indole-3-carbaldehyde.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation: Vilsmeier-Haack Formylation
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-chloro-1H-indole derivative | POCl₃, DMF | 85 | 5 | ~90 | [8] |
| General Electron-Rich Arenes | POCl₃, DMF | 0 to 80 | Varies | Good to Excellent |[6] |
Logical Workflow for C3-Formylation
Caption: Vilsmeier-Haack reaction workflow.
Friedel-Crafts Acylation (C3-Acylation)
Friedel-Crafts acylation is a fundamental method for installing an acyl group onto an aromatic ring using an acylating agent (e.g., an acid chloride or anhydride) and a Lewis acid catalyst.[9][10] For the highly nucleophilic indole ring, this reaction proceeds with high regioselectivity at the C3 position.[8]
Experimental Protocol: Synthesis of 3-Acyl-1-Boc-5-chloroindole [8]
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine 1-Boc-5-chloroindole (1.0 eq), the acylating agent (e.g., propionic anhydride or acetyl chloride, 1.2 eq), and a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, or a deep eutectic solvent like [CholineCl][ZnCl₂]₃).[8]
-
Reaction:
-
Conventional Heating: Stir the mixture in a suitable solvent (e.g., dichloromethane, DCE) at room temperature or with gentle heating.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 80 °C) for a short duration (e.g., 10-20 minutes).[8]
-
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After completion, cool the reaction mixture and quench it by carefully adding water or a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: C3-Friedel-Crafts Acylation of 5-Substituted Indoles
| 5-Substituent | Acylating Agent | Catalyst / Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Chloro | Propionic anhydride | [CholineCl][ZnCl₂]₃, Microwave, 85°C | 85 (estimated) | [8] |
| 5-Bromo | Propionic anhydride | [CholineCl][ZnCl₂]₃, Microwave, 85°C | 87 | [8] |
| 5-Fluoro | Propionic anhydride | [CholineCl][ZnCl₂]₃, Microwave, 85°C | 82 |[8] |
Mannich Reaction (C3-Aminomethylation)
The Mannich reaction is a three-component condensation that introduces an aminomethyl group to the C3 position of indoles.[11][12] The reaction involves an active hydrogen-containing compound (the indole), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[12]
Experimental Protocol: General Procedure for C3-Aminomethylation
-
Reaction Setup: In a flask, combine the secondary amine (e.g., dimethylamine, 1.1 eq) and aqueous formaldehyde (37%, 1.1 eq) in a solvent like acetic acid or an alcohol/water mixture at 0 °C. Stir for 15-30 minutes to pre-form the Eschenmoser's salt precursor.
-
Addition: Add a solution of 1-Boc-5-chloroindole (1.0 eq) in the same solvent to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as indicated by TLC analysis.
-
Work-up: Neutralize the reaction mixture with a base (e.g., aqueous NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting Mannich base by column chromatography.
Data Presentation: Mannich Reaction Components
| Indole Substrate | Aldehyde | Amine | Product Type | Reference |
|---|---|---|---|---|
| 1-Boc-5-chloroindole | Formaldehyde | Dimethylamine | C3-Dimethylaminomethyl indole | [11][12] |
| 1-Boc-5-chloroindole | Formaldehyde | Piperidine | C3-Piperidinomethyl indole | [11][12] |
| 1-Boc-5-chloroindole | Formaldehyde | Morpholine | C3-Morpholinomethyl indole |[11][12] |
II. Functionalization at the C2 Position
Functionalizing the C2 position of the indole ring is more challenging due to its lower intrinsic nucleophilicity compared to C3.[1] Strategies to achieve C2 selectivity often involve either direct metalation followed by electrophilic quench or transition-metal-catalyzed C-H activation using a directing group on the indole nitrogen.
Directed C-H Activation / Functionalization
Transition metal catalysis, particularly with palladium or rhodium, enables the C-H functionalization of typically unreactive positions by using a directing group (DG).[1][2] The DG, attached to the indole nitrogen, coordinates to the metal center, bringing it into close proximity to the C2-H bond and facilitating its activation.
Conceptual Workflow for C2-Functionalization via Directed C-H Activation
Caption: Directed C-H activation at C2.
Experimental Protocol: General Procedure for Pd-Catalyzed C2-Alkenylation [1]
-
Substrate Synthesis: Synthesize the N-protected indole substrate with a suitable directing group, such as N-(2-pyridyl)sulfonyl.
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-DG-1-Boc-5-chloroindole (1.0 eq), Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), an oxidant (e.g., t-BuOOBz or Cu(OAc)₂), the alkene coupling partner (2.0-3.0 eq), and a solvent (e.g., dioxane/AcOH).[1]
-
Reaction: Purge the tube with an inert gas, seal, and heat the mixture at 80-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the C2-alkenylated product.
Data Presentation: Methods for C2-Functionalization
| Method | Catalyst / Reagent | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| Directed C-H Alkenylation | Pd(OAc)₂ / Dioxane, AcOH | N-Directing group required | C2-Alkenyl Indole | [1] |
| Directed C-H Alkylation | Ir(III) / Ag(I) | 3-Carboxamide directing group | C2-Alkyl Indole | [13][14] |
| C2-Lithiation | n-BuLi or LDA, THF, -78°C | N-protection is crucial | C2-Silyl, Boryl, etc. | Textbook Method |
| C-H Arylation | Pd(OAc)₂ / Ligand | Direct C-H coupling | C2-Aryl Indole |[15][16] |
C2-Metalation and Electrophilic Quench
A classic strategy for C2 functionalization involves the deprotonation of the C2-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The resulting C2-lithiated indole is a potent nucleophile that can react with a wide range of electrophiles. The N-Boc protecting group is essential as it acidifies the C2-proton and prevents N-H deprotonation.
Experimental Protocol: General Procedure for C2-Lithiation and Silylation
-
Reaction Setup: Dissolve 1-Boc-5-chloroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.1 eq in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour. The formation of the C2-lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride (TMSCl), 1.2 eq) dropwise to the solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow for C2-Lithiation Protocol
Caption: Protocol for C2-lithiation and electrophilic quench.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. oarjbp.com [oarjbp.com]
- 12. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 13. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Synthesis of 5-Chloro-Tryptamine Derivatives from 1-Boc-5-Chloroindole
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed synthetic protocols for the preparation of 5-chloro-tryptamine derivatives, valuable intermediates in medicinal chemistry and drug development. The synthesis commences with the commercially available or readily prepared 1-Boc-5-chloroindole. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, facilitating selective functionalization at the C3 position. Two primary, high-yielding synthetic pathways are presented: the Mannich reaction followed by cyanation and reduction, and the Vilsmeier-Haack formylation followed by a Henry reaction and subsequent reduction. These methods offer reliable routes to 5-chlorotryptamine, which can be further derivatized or used directly in the synthesis of pharmacologically active molecules.
Pathway 1: Synthesis via Mannich Reaction and Nitrile Reduction
This pathway is a classical and effective method for building the tryptamine side chain. It begins with the introduction of a dimethylaminomethyl group at the C3 position of the indole (a gramine derivative), which is then converted to a nitrile. Subsequent reduction of the nitrile and deprotection of the Boc group yields the target 5-chlorotryptamine.
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis of 5-chlorotryptamine via the Mannich reaction.
Experimental Protocols: Pathway 1
Step 1: Synthesis of 1-Boc-5-chloro-3-((dimethylamino)methyl)indole (1-Boc-5-chlorogramine)
-
Methodology: To a solution of 1-Boc-5-chloroindole (1.0 eq) in dioxane, add paraformaldehyde (1.5 eq) and dimethylamine hydrochloride (1.5 eq). The mixture is heated to reflux and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).[1][2]
Step 2: Synthesis of (1-Boc-5-chloro-1H-indol-3-yl)acetonitrile
-
Methodology: The gramine intermediate from Step 1 (1.0 eq) is dissolved in a suitable solvent like acetone or THF. Methyl iodide (1.2 eq) is added, and the mixture is stirred at room temperature for 2-3 hours to form the quaternary ammonium salt.[3] A solution of sodium cyanide (2.0 eq) in water is then added, and the reaction is stirred vigorously overnight. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude nitrile is purified by column chromatography.
Step 3: Synthesis of N-Boc-5-chlorotryptamine
-
Methodology: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), a solution of the nitrile from Step 2 (1.0 eq) in anhydrous THF is added dropwise at 0 °C.[3][4] The reaction mixture is then allowed to warm to room temperature and stirred for 4-8 hours. The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give the Boc-protected tryptamine.
Step 4: Synthesis of 5-chlorotryptamine (Boc Deprotection)
-
Methodology: N-Boc-5-chlorotryptamine (1.0 eq) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) (5.0-10.0 eq) is added dropwise at 0 °C.[5][6] The reaction is stirred at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, basified with aqueous NaOH or NaHCO₃ solution, and extracted with ethyl acetate or DCM. The organic layer is dried, filtered, and concentrated to afford 5-chlorotryptamine.
Data Summary Table: Pathway 1
| Step | Product | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield (%) |
| 1 | 1-Boc-5-chlorogramine | Paraformaldehyde, Me₂NH·HCl | Dioxane | Reflux | 4-6 | 85-95 |
| 2 | (1-Boc-5-chloro-1H-indol-3-yl)acetonitrile | MeI, NaCN | Acetone/Water | RT | 12-16 | 70-85 |
| 3 | N-Boc-5-chlorotryptamine | LiAlH₄ | THF | 0 °C to RT | 4-8 | 75-90 |
| 4 | 5-chlorotryptamine | TFA | DCM | 0 °C to RT | 1-3 | >95 |
Pathway 2: Synthesis via Vilsmeier-Haack Formylation and Nitro-Intermediate Reduction
This alternative route introduces a formyl group at the C3 position, which is then elaborated into the tryptamine side chain via a nitrovinyl intermediate. This method is highly effective and provides a versatile aldehyde intermediate that can be used for other derivatizations.
Logical Workflow for Pathway 2
Caption: Workflow for the synthesis of 5-chlorotryptamine via the Vilsmeier-Haack reaction.
Experimental Protocols: Pathway 2
Step 1: Synthesis of 1-Boc-5-chloroindole-3-carboxaldehyde
-
Methodology: In a flask under an inert atmosphere, phosphorus oxychloride (POCl₃) (1.5 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C.[7][8] The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of 1-Boc-5-chloroindole (1.0 eq) in DMF is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The mixture is then poured into ice-water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford the aldehyde product.[7]
Step 2: Synthesis of 1-Boc-5-chloro-3-(2-nitrovinyl)indole
-
Methodology: A mixture of the aldehyde from Step 1 (1.0 eq), nitromethane (5.0 eq), and ammonium acetate (1.5 eq) in glacial acetic acid is heated to reflux for 1-2 hours. The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into ice-water. The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol or isopropanol can be performed for further purification.
Step 3: Synthesis of N-Boc-5-chlorotryptamine
-
Methodology: The 3-(2-nitrovinyl)indole from Step 2 (1.0 eq) is dissolved in a mixture of acetonitrile and water (e.g., 60:1). Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (1.0 eq) is added, followed by the portion-wise addition of sodium borohydride (NaBH₄) (4.0 eq) at room temperature. The reaction is typically complete within 20-30 minutes. The mixture is then filtered through celite, and the filtrate is concentrated. The residue is partitioned between water and ethyl acetate, and the organic layer is dried and concentrated to yield the product. Alternatively, reduction can be achieved using LiAlH₄ in THF.
Step 4: Synthesis of 5-chlorotryptamine (Boc Deprotection)
-
Methodology: This step is identical to Step 4 in Pathway 1. The N-Boc-5-chlorotryptamine is treated with TFA in DCM to remove the Boc protecting group.[5][6]
Data Summary Table: Pathway 2
| Step | Product | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield (%) |
| 1 | 1-Boc-5-chloroindole-3-carboxaldehyde | POCl₃, DMF | DMF | 0 °C to RT | 2-4 | 90-98 |
| 2 | 1-Boc-5-chloro-3-(2-nitrovinyl)indole | CH₃NO₂, NH₄OAc | Acetic Acid | Reflux | 1-2 | 85-95 |
| 3 | N-Boc-5-chlorotryptamine | NaBH₄, Ni(OAc)₂·4H₂O | MeCN/H₂O | RT | 0.5 | 70-85 |
| 4 | 5-chlorotryptamine | TFA | DCM | 0 °C to RT | 1-3 | >95 |
Safety and Handling Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reagents such as POCl₃, LiAlH₄, NaCN, and TFA are highly reactive, corrosive, and/or toxic. Handle with extreme care according to their Safety Data Sheets (SDS).
-
LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used. Quenching procedures must be performed slowly and with caution at low temperatures.
-
Sodium cyanide is extremely toxic. All manipulations should be done with appropriate engineering controls and personal protective equipment. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
Conclusion: The protocols described provide robust and reproducible methods for synthesizing 5-chlorotryptamine derivatives from 1-Boc-5-chloroindole. The choice between Pathway 1 and Pathway 2 may depend on the availability of reagents, desired scale, and specific downstream applications. Both pathways yield the key intermediate, N-Boc-5-chlorotryptamine, in good overall yields, which can be readily deprotected to provide 5-chlorotryptamine for further use in drug discovery and development programs.
References
- 1. Mannich Reaction On Indole? , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
Application of 1-(tert-Butoxycarbonyl)-5-chloroindole in the Synthesis of Novel Electroactive Polymers
Application Note ID: AN-PCI-2025
Abstract:
This document outlines the application of 1-(tert-Butoxycarbonyl)-5-chloroindole as a precursor for the synthesis of poly(5-chloroindole), a novel conductive and fluorescent polymer. Polyindoles are a class of conjugated polymers that have garnered significant interest for their unique electrochemical and physical properties.[1][2] By introducing a chlorine atom at the 5-position of the indole ring, it is possible to modulate the electronic properties of the resulting polymer. The tert-Butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled polymerization and enhanced solubility of the monomer in organic solvents. The subsequent deprotection and polymerization yield a poly(5-chloroindole) with potential applications in organic electronics, biosensing, and electrochromic devices.[2][3]
Introduction
Polyindoles are promising materials in the field of conducting polymers due to their advantageous properties, including good thermal stability, stable redox activity, and inherent fluorescence.[2][4] The ability to tune these properties through the chemical modification of the indole monomer makes them highly versatile for various applications.[3] this compound serves as a key starting material for the synthesis of poly(5-chloroindole). The Boc group can be readily removed under acidic conditions, and the subsequent polymerization can be initiated through chemical or electrochemical oxidation.[5][6] The resulting poly(5-chloroindole) is a promising candidate for applications requiring stable, functional, and electroactive polymeric materials.
Hypothetical Application: Fluorescent Biosensor
A potential application for poly(5-chloroindole) is in the development of fluorescent biosensors.[7] The inherent fluorescence of the polyindole backbone can be quenched or enhanced upon interaction with specific biomolecules. For instance, the polymer could be functionalized with biorecognition elements (e.g., antibodies, enzymes) to create a highly selective and sensitive sensor. The workflow for such an application is depicted below.
Experimental Protocols
Protocol 1: Synthesis of Poly(5-chloroindole) via Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(5-chloroindole) from this compound. The process involves a two-step procedure: deprotection of the Boc group followed by oxidative polymerization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Ferric chloride (FeCl₃) (oxidizing agent)[6]
-
Methanol
-
Deionized water
Procedure:
-
Deprotection of this compound: a. Dissolve this compound (1.0 g, 3.97 mmol) in dichloromethane (20 mL) in a round-bottom flask. b. Add trifluoroacetic acid (2 mL) dropwise to the solution at 0 °C. c. Stir the reaction mixture at room temperature for 2 hours. d. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. e. Remove the solvent and excess TFA under reduced pressure to obtain crude 5-chloroindole.
-
Chemical Oxidative Polymerization of 5-chloroindole: a. Dissolve the crude 5-chloroindole in acetonitrile (50 mL). b. In a separate flask, dissolve ferric chloride (2.58 g, 15.9 mmol) in acetonitrile (50 mL). c. Add the ferric chloride solution dropwise to the 5-chloroindole solution with vigorous stirring at room temperature.[8] d. A dark precipitate should form immediately. Continue stirring for 24 hours to ensure complete polymerization. e. Filter the precipitate and wash thoroughly with methanol and deionized water to remove any unreacted monomer and oxidant. f. Dry the resulting poly(5-chloroindole) powder in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Characterization of Poly(5-chloroindole)
The synthesized polymer should be characterized to determine its structure, morphology, and physical properties.
Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the polymerization and the structure of the polymer.
-
UV-Vis Spectroscopy: To study the electronic absorption properties of the polymer.
-
Fluorescence Spectroscopy: To determine the emission spectrum and quantum yield.
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer film.[1]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[4]
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer.[9]
Hypothetical Data Presentation
The following tables summarize the expected quantitative data for the synthesized poly(5-chloroindole) based on typical values for polyindole derivatives.[5][9][10]
Table 1: Physicochemical Properties of Poly(5-chloroindole)
| Property | Value |
| Appearance | Dark green powder |
| Solubility | Soluble in THF, DMSO |
| Electrical Conductivity | 1.5 x 10⁻³ S/cm |
| Thermal Stability (Td₅%) | 350 °C |
Table 2: Spectroscopic Properties of Poly(5-chloroindole) in THF
| Property | Value |
| UV-Vis Absorption (λmax) | 310 nm, 550 nm |
| Fluorescence Emission (λmax) | 450 nm |
| Fluorescence Quantum Yield | 0.25 |
Logical Relationships in Polyindole Synthesis and Application
The synthesis and application of functional polymers from indole derivatives involve a series of logical steps and relationships, from monomer design to final device performance.
References
- 1. Polyindole Based Nanocomposites and Their Applications: A Review – Material Science Research India [materialsciencejournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00022A [pubs.rsc.org]
- 4. Recent trends and advances in polyindole-based nanocomposites as potential antimicrobial agents: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a series of conducting polymers based on indole and carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical oxidation and polymerization of indole (Journal Article) | ETDEWEB [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. US5290891A - Process for the preparation of polyindoles, electroconductive compositions and devices containing them and applications of the polyindoles - Google Patents [patents.google.com]
- 9. Synthesis and characterization of highly conductive poly(indole-4-aminoquinaldine) copolymer | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
Microwave-Assisted Synthesis of Bio-Active Scaffolds from 1-(tert-Butoxycarbonyl)-5-chloroindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of a variety of derivatives from 1-(tert-Butoxycarbonyl)-5-chloroindole. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved reaction profiles, aligning with the principles of green chemistry. The methodologies detailed herein focus on three powerful palladium-catalyzed cross-coupling reactions: the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which enable the facile introduction of aryl, vinyl, and amino functionalities, respectively, at the C5 position of the indole core. These derivatives are of significant interest in drug discovery due to the prevalence of the indole scaffold in a wide range of biologically active compounds.[1][2]
General Experimental Workflow
The microwave-assisted synthesis of derivatives from this compound typically follows a standardized workflow, ensuring high reproducibility and suitability for the rapid generation of compound libraries for screening purposes.
Caption: General workflow for microwave-assisted synthesis.
Suzuki Coupling: Synthesis of 5-Aryl-1-(tert-Butoxycarbonyl)indoles
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[3] Microwave irradiation significantly accelerates this transformation.
Application Notes:
5-Arylindole derivatives are prevalent motifs in medicinal chemistry, exhibiting a wide range of biological activities, including as anticancer and antimicrobial agents. The Suzuki coupling provides a direct route to these valuable compounds from this compound and various arylboronic acids.
Experimental Protocol:
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol) in a solvent mixture of toluene and water (4:1, 5 mL) is subjected to microwave irradiation.[3]
Table 1: Representative Conditions and Yields for Microwave-Assisted Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 15 | 120 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 20 | 110 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 25 | 130 | 75-85 |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Heck Reaction: Synthesis of 5-Vinyl-1-(tert-Butoxycarbonyl)indoles
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation in organic synthesis.[4] Microwave heating has been shown to dramatically reduce reaction times for this process.[4]
Application Notes:
Vinyl-substituted indoles are important building blocks in organic synthesis and can serve as precursors to a variety of more complex molecules. Furthermore, some vinylindole derivatives have shown interesting biological activities, including antioxidant properties.[5]
Experimental Protocol:
In a microwave process vial, this compound (1.0 mmol), an alkene (e.g., butyl acrylate, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂) (0.05 mmol), and a base such as triethylamine (Et₃N) (2.0 mmol) are combined in a suitable solvent like N,N-dimethylformamide (DMF) (5 mL). The vial is sealed and irradiated in a microwave reactor.[4]
Table 2: Representative Conditions and Yields for Microwave-Assisted Heck Reaction
| Entry | Alkene | Catalyst | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 10 | 150 | 80-90 |
| 2 | Styrene | Pd(OAc)₂ | K₃PO₄ | NMP | 15 | 160 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | DMAc | 20 | 140 | 70-80 |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1-(tert-Butoxycarbonyl)indoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of arylamines.[6] Microwave irradiation drastically reduces the required reaction times from hours to minutes.[7]
Application Notes:
The 5-aminoindole scaffold is a key component in many biologically active molecules. For instance, 5-aminoindole derivatives have been investigated for their potential in treating metabolic disorders and for their anti-inflammatory properties.[8][9] This reaction provides a direct and efficient route to these important compounds.
Experimental Protocol:
A microwave vial is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol), a bulky phosphine ligand such as XPhos (0.04 mmol), and a strong base like sodium tert-butoxide (NaOtBu) (1.4 mmol) in an anhydrous solvent like toluene (5 mL) under an inert atmosphere. The vial is sealed and subjected to microwave irradiation.[7]
Table 3: Representative Conditions and Yields for Microwave-Assisted Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 10 | 100 | 90-98 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | 20 | 120 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 15 | 110 | 88-96 |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The application of microwave-assisted synthesis to palladium-catalyzed cross-coupling reactions provides a rapid, efficient, and often higher-yielding route to a diverse range of 5-substituted 1-(tert-Butoxycarbonyl)indole derivatives. These protocols offer a significant advantage for medicinal chemists and drug development professionals by accelerating the synthesis of novel compounds for biological evaluation. The methodologies presented are robust and can be adapted for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Amino-1 MQ: Exploring Its Benefits & Key Uses Today [nuutro.co.uk]
- 9. peptidesciences.com [peptidesciences.com]
Troubleshooting & Optimization
Improving the yield and purity of 1-(tert-Butoxycarbonyl)-5-chloroindole synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 1-(tert-Butoxycarbonyl)-5-chloroindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the N-tert-butoxycarbonylation (Boc protection) of 5-chloroindole using di-tert-butyl dicarbonate (Boc)₂O.[1][2] This reaction is typically performed in the presence of a base to deprotonate the indole nitrogen, facilitating the attack on the (Boc)₂O electrophile.
Q2: Why can yields be low for the Boc protection of 5-chloroindole?
A2: Indoles, including 5-chloroindole, are considered poorly nucleophilic amines.[2] This low nucleophilicity can lead to slow or incomplete reactions with (Boc)₂O, resulting in lower yields compared to the protection of more nucleophilic amines.[2]
Q3: What are the typical impurities found in the crude product?
A3: Common impurities include unreacted 5-chloroindole, excess (Boc)₂O, and potential byproducts from side reactions. The purity of the starting 5-chloroindole can also introduce corresponding impurities into the final product.[3]
Q4: Is this compound a solid or an oil at room temperature?
A4: this compound is a solid at room temperature, typically described as a white to off-white solid with a melting point of approximately 45-50 °C.[4] If the product is obtained as an oil, it likely contains impurities or residual solvent.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | The indole N-H is weakly acidic. Stronger bases like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) can be used to ensure complete deprotonation before adding (Boc)₂O. Caution: NaH is highly reactive. |
| Poor Nucleophilicity of Indole | Indoles are poor nucleophiles, leading to slow reactions.[2] The addition of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can significantly accelerate the reaction rate and improve yield. |
| Insufficient Reaction Time/Temperature | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C), provided the components are stable at that temperature. |
| Base Incompatibility | When using milder bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), ensure they are strong enough for the specific reaction conditions. Anhydrous conditions are crucial, as water can consume the base and (Boc)₂O.[5] |
Issue 2: Product is an Oil or Gummy Solid Instead of a Crystalline Solid
| Possible Cause | Recommended Solution |
| Residual Solvent | Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40 °C), to remove all residual solvent.[6] |
| Presence of Impurities | Unreacted starting materials or byproducts can inhibit crystallization.[7] The product must be purified first, typically by flash column chromatography. |
| Crystallization Difficulty | If the purified product is still an oil, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8] Alternatively, perform a recrystallization. A common technique is to dissolve the oil in a minimal amount of a polar solvent (e.g., methanol, dichloromethane) and then slowly add a non-polar solvent (e.g., hexanes, diethyl ether) until turbidity appears, then allow it to stand.[6] |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Recommended Solution |
| Similar Polarity of Product and Starting Material | On a TLC plate, the product (N-Boc-5-chloroindole) will be significantly less polar (higher Rf value) than the starting material (5-chloroindole). This difference allows for effective separation using silica gel column chromatography.[9] |
| Removing Excess (Boc)₂O | Excess (Boc)₂O can be removed during aqueous workup by washing with a mild base or by using a scavenger resin.[2] During column chromatography, it typically elutes with the solvent front in non-polar eluents. |
| Streaking on TLC/Column | If the compound streaks on the silica gel column, consider adding a small amount (0.5-1%) of a modifying solvent like triethylamine to the eluent to neutralize acidic sites on the silica.[10] |
Quantitative Data Summary
The following table presents illustrative reaction conditions for the Boc protection of indoles. Actual results will vary based on specific substrate, scale, and laboratory conditions.
| Starting Material | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaH | None | THF | 0 to RT | 2 | >95 | General Procedure |
| Pyrrole | - | - | - | - | - | 85 | [11] |
| 5-Bromoindole | (Boc)₂O, DMAP | TEA | Dichloromethane | RT | 12 | 98 | Inferred from similar syntheses |
| 4-Chloroindole | (Boc)₂O, DMAP | TEA | Dichloromethane | RT | 12 | ~90 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
5-Chloroindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Sodium Hydride (NaH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloroindole (1.0 eq) in anhydrous DCM.
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq). Stir the solution at room temperature for 10 minutes.
-
Addition of (Boc)₂O: Dissolve (Boc)₂O (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using an eluent of 10-20% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[14]
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column. This "dry-loading" technique often improves separation.
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the eluent by slowly adding ethyl acetate (e.g., gradient from 0% to 10% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. The product should have a higher Rf value than the starting 5-chloroindole.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis and purification issues.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound& | 129822-48-6 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
Common side reactions and byproducts in the synthesis of N-Boc-5-chloroindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of N-Boc-5-chloroindole.
Troubleshooting Guide
Issue: Incomplete reaction with significant starting material remaining.
Question: I have followed the standard procedure for Boc protection of 5-chloroindole using Boc anhydride and a base, but my TLC and NMR analysis show a large amount of unreacted 5-chloroindole. What could be the cause and how can I resolve this?
Answer:
This is a common issue stemming from the low nucleophilicity of the indole nitrogen. The electron-withdrawing nature of the chloro substituent further reduces the reactivity of the N-H bond. Here are the primary causes and troubleshooting steps:
-
Insufficient Activation: The reaction may lack sufficient activation to overcome the low nucleophilicity of the indole.
-
Solution 1: Catalyze the reaction with DMAP. Add a catalytic amount (0.1-0.2 equivalents) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with Boc anhydride to form a highly reactive intermediate, which is more readily attacked by the weakly nucleophilic indole nitrogen.[1][2]
-
Solution 2: Increase the reaction temperature. For less reactive amines like indoles, increasing the temperature can help drive the reaction to completion.[1][3] However, be cautious as excessive heat can cause decomposition of the Boc anhydride.[3]
-
Solution 3: Use an appropriate solvent. Alcoholic solvents like methanol can enhance the rate of Boc protection for aromatic amines.[4] Alternatively, aprotic polar solvents like DMF may be beneficial, especially when heating.[1]
-
-
Inadequate Base: The base used may not be sufficient to facilitate the reaction.
-
Solution: While strong bases are sometimes avoided to prevent side reactions with other functional groups, for a simple indole, ensuring an adequate amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is present to neutralize the acid formed during the reaction is important.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress by TLC over an extended period. Reactions involving weakly nucleophilic amines can be slow and may require several hours to overnight for completion.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and byproducts in the synthesis of N-Boc-5-chloroindole?
A1: The primary challenge in the N-Boc protection of 5-chloroindole is often an incomplete reaction due to the low nucleophilicity of the indole nitrogen. However, a few side reactions can occur:
-
Di-Boc Protection: Although less common for indoles, the use of a catalyst like DMAP can sometimes promote the formation of di-Boc protected byproducts, especially at higher temperatures.[1]
-
O-Boc Protection (if applicable): If the 5-chloroindole starting material has hydroxyl substituents, O-protection can compete with N-protection. To favor N-protection, it is advisable to run the reaction at lower temperatures (0°C to room temperature) and avoid strong bases that can deprotonate the hydroxyl group.[1]
A significant consideration is the potential for side reactions during the subsequent deprotection step. The acidic conditions used to remove the Boc group generate a reactive tert-butyl cation. This cation can alkylate the electron-rich indole ring, leading to tert-butylated byproducts.
Q2: How can I avoid the formation of byproducts during the synthesis and subsequent use of N-Boc-5-chloroindole?
A2: To minimize byproduct formation:
-
During Boc Protection:
-
To avoid di-Boc products, use the recommended catalytic amount of DMAP and avoid excessive heating.
-
Carefully monitor the reaction by TLC to determine the optimal reaction time.
-
-
During Deprotection:
-
To prevent t-butylation of the indole ring during Boc deprotection, use scavengers like triisopropylsilane (TIS) or thioanisole in the deprotection cocktail (e.g., TFA/DCM). These scavengers will trap the tert-butyl cation before it can react with your product.
-
Q3: What are the recommended purification methods for N-Boc-5-chloroindole?
A3:
-
Work-up: After the reaction, a standard aqueous work-up is typically performed. Washing the organic layer with a mild acid (e.g., 5% citric acid or 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine can help remove the base, remaining Boc anhydride, and other water-soluble impurities.[1] If an emulsion forms during the work-up, adding brine can help to break it.[1]
-
Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying N-Boc-5-chloroindole from any unreacted starting material and non-polar byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
Q4: Can I use a strong base like sodium hydride (NaH) to deprotonate the indole first?
A4: Yes, using a strong base like NaH to pre-deprotonate the indole is a valid strategy to increase its nucleophilicity before adding the Boc anhydride. This can be particularly useful for sterically hindered or electronically deactivated indoles. The reaction is typically performed in an anhydrous aprotic solvent like DMF or THF at 0°C.[5]
Data Presentation
Table 1: Summary of Reaction Parameters for N-Boc Protection of 5-Chloroindole
| Parameter | Condition | Expected Outcome | Potential Side Reactions/Issues |
| Catalyst | No Catalyst | Slow reaction, potentially incomplete. | - |
| DMAP (0.1-0.2 eq.) | Significantly increased reaction rate.[1][2] | Increased chance of di-Boc formation.[1] | |
| Temperature | Room Temperature | Slower reaction rate. | Incomplete reaction. |
| Elevated (e.g., 40-50 °C) | Faster reaction rate.[3] | Decomposition of Boc anhydride.[3] | |
| Solvent | Aprotic (e.g., DCM, MeCN) | Standard conditions. | May be slow for weakly nucleophilic indoles. |
| Alcoholic (e.g., MeOH) | Can accelerate the reaction rate.[4] | - | |
| Base | Triethylamine (TEA) | Neutralizes acid byproduct. | - |
| Sodium Hydride (NaH) | Pre-deprotonation for enhanced nucleophilicity.[5] | Requires anhydrous conditions. |
Experimental Protocols
Key Experiment: DMAP-Catalyzed N-Boc Protection of 5-Chloroindole
This protocol is adapted for the N-Boc protection of a less nucleophilic indole using DMAP as a catalyst.[2]
Materials:
-
5-chloroindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-chloroindole (1.0 equiv.) in acetonitrile (MeCN).
-
Add DMAP (0.1 equiv.).
-
Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution.
-
Stir the mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of N-Boc-5-chloroindole.
Caption: Catalytic role of DMAP in the Boc protection of 5-chloroindole.
Caption: Logical workflow for troubleshooting an incomplete reaction.
References
Technical Support Center: Purification of Crude 1-(tert-Butoxycarbonyl)-5-chloroindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 1-(tert-Butoxycarbonyl)-5-chloroindole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
A1: Common impurities can include unreacted 5-chloroindole, residual di-tert-butyl dicarbonate (Boc-anhydride), and byproducts from its breakdown such as tert-butanol. Depending on the reaction conditions, you may also find small amounts of di-Boc protected indole or other side-products. In some instances, related bromo-impurities might be present if the starting materials are not pure.[1]
Q2: My purified this compound shows signs of degradation. What could be the cause?
A2: The Boc (tert-butoxycarbonyl) protecting group on indoles is known to be labile and can be sensitive to both heat and acidic conditions.[2] Exposure to strong acids, even silica gel which can be slightly acidic, for prolonged periods, or heating at elevated temperatures (e.g., on a rotovap at > 40°C) can cause partial or complete deprotection back to 5-chloroindole.[2]
Q3: I am having trouble getting my this compound to crystallize. It keeps oiling out. What should I do?
A3: "Oiling out" is a common issue in recrystallization. It often occurs when the solution is supersaturated or when the melting point of the solid is lower than the temperature of the crystallization medium. To address this, try the following:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus to induce nucleation.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution.
-
Solvent System Adjustment: You may need to adjust your solvent system. If using a two-solvent system (e.g., ethanol/water), try adding slightly more of the solvent in which the compound is more soluble. For single solvent systems, ensure you are using the minimal amount of hot solvent to dissolve the crude product.
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: Yes, reverse-phase flash chromatography can be an effective purification method, particularly for separating non-polar impurities from your more polar product. A typical mobile phase would be a gradient of acetonitrile in water or methanol in water. It's important to note that the elution order will be the reverse of normal-phase chromatography.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Recommended Solution |
| Product is too polar and sticking to the silica gel. | Add a small percentage of a more polar solvent like methanol to your mobile phase (e.g., 1-5% methanol in dichloromethane). For basic compounds, adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase can help.[3] |
| Product is co-eluting with an impurity. | Optimize your mobile phase by testing different solvent systems with TLC. A less polar solvent system may improve separation. Consider using a gradient elution. |
| Product is degrading on the silica gel. | Minimize the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography). You can also neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase and then re-equilibrating with the mobile phase alone. |
| Improper column packing. | Ensure your column is packed uniformly to avoid channeling.[3] |
Issue 2: Ineffective Purification by Recrystallization
| Potential Cause | Recommended Solution |
| Incorrect solvent or solvent system. | The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] Perform a small-scale solvent screen with common solvents like hexanes, ethyl acetate, ethanol, and toluene, and binary mixtures thereof. |
| Too much solvent was used. | Using an excessive amount of solvent will result in a low recovery of the purified product. Use the minimum amount of hot solvent required to fully dissolve the crude material. If too much solvent has been added, you can carefully evaporate some of it. |
| Cooling the solution too quickly. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Insoluble impurities are present. | If there are insoluble impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool and crystallize.[6] |
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Method | Typical Solvent System | Typical Recovery | Purity Improvement (Initial vs. Final) | Notes |
| Recrystallization | Hexanes/Ethyl Acetate | 60-80% | 85% -> >98% | Effective for removing less polar impurities. |
| Flash Column Chromatography | Hexanes/Ethyl Acetate (Gradient) | 70-90% | 85% -> >99% | Good for separating a wider range of impurities. |
| Solvent Wash | Cold Hexanes | >90% | 85% -> ~95% | A quick method to remove non-polar impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Slowly add hexanes to the hot solution with gentle swirling until the solution becomes slightly turbid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexanes or the initial mobile phase.[3]
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes. The desired compound should have an Rf of approximately 0.3 on TLC in the chosen solvent system for optimal separation.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Mandatory Visualization
Caption: Decision tree for selecting a purification technique.
Caption: Experimental workflow for recrystallization.
References
Optimizing catalyst and base selection for Suzuki coupling with 1-Boc-5-chloroindole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1-Boc-5-chloroindole. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of 1-Boc-5-chloroindole and similar electron-rich chloroheterocycles.
Q1: I am observing low to no yield in my Suzuki coupling reaction with 1-Boc-5-chloroindole. What are the likely causes and how can I improve the outcome?
A1: Low reactivity is a frequent challenge with chloroindoles due to the strong carbon-chlorine (C-Cl) bond, which hinders the initial oxidative addition step in the catalytic cycle. To overcome this, a systematic evaluation of your reaction components is crucial.
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this substrate. The use of bulky, electron-rich phosphine ligands is highly recommended to facilitate the activation of the C-Cl bond. Buchwald ligands, such as SPhos and XPhos, are particularly effective for coupling heteroaryl chlorides.[1][2] N-heterocyclic carbene (NHC) ligands also represent a powerful alternative.[2]
-
Base Selection: The base plays a critical role in the transmetalation step. Strong, non-nucleophilic inorganic bases are often the most effective. Consider screening potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2][3][4] The solubility of the base can also be a factor; using a mixed solvent system like dioxane/water can be beneficial.[2]
-
Reaction Temperature: Higher temperatures (e.g., 80-120 °C) are often necessary to promote the reaction.[2][3] Microwave irradiation can also be a valuable tool for accelerating the reaction.[3]
-
Degassing: The active Pd(0) catalyst is sensitive to oxygen. Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3]
Q2: I am observing significant amounts of side products, such as the dehalogenated starting material (1-Boc-indole) or homocoupled boronic acid. How can I minimize these side reactions?
A2: The formation of byproducts like dehalogenated starting material and homocoupled boronic acid can significantly reduce the yield of your desired product.
-
Protodeboronation (leading to dehalogenated starting material): This occurs when the boronic acid reacts with a proton source (often residual water) instead of the palladium complex. Using anhydrous solvents and ensuring your reagents are dry can help. In some cases, using a boronic ester (e.g., a pinacol ester) can improve stability.[2]
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[5] Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[5]
Q3: Is the Boc protecting group stable under the Suzuki coupling conditions?
A3: The Boc (tert-butyloxycarbonyl) group is generally stable under the basic conditions typically employed in Suzuki-Miyaura reactions. However, prolonged reaction times at very high temperatures in the presence of strong bases could potentially lead to some deprotection. If you suspect this is an issue, monitoring the reaction by TLC or LC-MS for the appearance of the deprotected indole is recommended. Using milder bases like K₂CO₃ or KF may be beneficial if Boc-group lability is a concern.
Data Presentation: Catalyst and Base Screening
The selection of the optimal catalyst and base is critical for a successful Suzuki coupling with 1-Boc-5-chloroindole. The following tables provide a summary of effective catalyst systems and reaction conditions for chloroindoles and related compounds.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Chloroindoles
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1 - 5 | Excellent for a broad range of aryl and heteroaryl chlorides.[6] |
| Pd₂(dba)₃ | XPhos | 1 - 3 | Highly active for sterically hindered and electron-rich chlorides.[1][6] |
| PdCl₂(cod) | RuPhos | 3 - 10 | Effective for challenging heteroaryl couplings.[7] |
| Na₂PdCl₄ | SSPhos | 1 - 5 | Water-soluble catalyst system for aqueous reaction conditions.[8] |
Table 2: Effective Bases for Suzuki Coupling of Chloroindoles
| Base | Typical Equivalents | Solvent System | Notes |
| K₃PO₄ | 2 - 3 | Dioxane/Water, Toluene/Water | A strong, effective base for activating boronic acids.[4][7] |
| Cs₂CO₃ | 2 - 3 | Dioxane, THF | Often provides excellent results with challenging substrates.[2] |
| K₂CO₃ | 2 - 3 | DME, Acetonitrile/Water | A milder base, suitable for substrates with base-sensitive functional groups.[8][9] |
| KF | 2 - 3 | THF | Can be effective and is less harsh than stronger carbonate or phosphate bases.[10] |
Experimental Protocols
The following is a detailed experimental protocol for the Suzuki-Miyaura coupling of 1-Boc-5-chloroindole with an arylboronic acid, adapted from a successful procedure for related chloroindoles.[8]
Materials:
-
1-Boc-5-chloroindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Acetonitrile and Water (4:1 v/v), degassed
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add 1-Boc-5-chloroindole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the degassed acetonitrile/water solvent mixture.
-
Solvent Addition: Add the degassed 4:1 acetonitrile/water solvent mixture (5 mL) to the Schlenk flask containing the reagents.
-
Catalyst Addition: Transfer the catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
The following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and a decision-making workflow for optimizing your reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling of 1-Boc-5-chloroindole.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Challenges and solutions for the selective deprotection of 1-(tert-Butoxycarbonyl)-5-chloroindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective deprotection of 1-(tert-Butoxycarbonyl)-5-chloroindole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-Boc deprotection of this compound?
A1: The primary challenges include:
-
Side Reactions: The electron-rich indole ring is susceptible to alkylation by the tert-butyl cation generated during acidic deprotection, leading to undesired byproducts.[1][2][3]
-
Incomplete Reactions: Insufficient acid strength, low reaction temperature, or short reaction times can lead to incomplete removal of the Boc group.[4] Steric hindrance around the nitrogen atom can also contribute to this issue.[3]
-
Degradation of the Substrate: Harsh acidic conditions can potentially lead to the degradation of the indole core, especially if other sensitive functional groups are present.
Q2: How does the chloro-substituent at the 5-position affect the deprotection reaction?
A2: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the indole ring. Generally, electron-withdrawing groups on aromatic rings can make the N-Boc group more labile and increase the rate of deprotection under certain conditions, such as with oxalyl chloride in methanol.[5] However, it does not eliminate the risk of side reactions.
Q3: What are the main types of deprotection methods applicable to this compound?
A3: The most common methods fall into three categories:
-
Acid-Catalyzed Deprotection: This is the most traditional approach, using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6]
-
Mild Acidic/Lewis Acid Deprotection: These methods use reagents like oxalyl chloride in methanol or iron(III) chloride and are suitable for substrates with other acid-sensitive groups.[5][7]
-
Thermal Deprotection: This involves heating the substrate, often in a high-boiling solvent or under solvent-free conditions, to induce thermolytic cleavage of the Boc group.[8][9]
Q4: What are scavengers and why are they important in the deprotection of Boc-protected indoles?
A4: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation intermediate generated during acidic deprotection.[1][3] For indole-containing molecules, the indole ring itself is highly nucleophilic and prone to tert-butylation.[2][3] Scavengers, such as triisopropylsilane (TIS) or thioanisole, react with the tert-butyl cation preferentially, preventing it from alkylating the indole ring and forming unwanted side products.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Deprotected 5-chloroindole
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Gentle heating may be necessary.[3] - Increase Acid Concentration: If using TFA or HCl, a higher concentration or larger excess may be required.[4] - Switch to a Stronger Acid: If milder acids are ineffective, consider using a stronger system like 4M HCl in dioxane.[3] |
| Product Degradation | - Use Milder Conditions: Switch to a milder deprotection agent such as oxalyl chloride in methanol or a Lewis acid like FeCl3.[5][7] - Lower the Reaction Temperature: Perform the deprotection at 0 °C to minimize degradation.[2] |
| Difficult Isolation | - Optimize Work-up: The deprotected amine is basic and may require careful pH adjustment during aqueous work-up to ensure it is in a form that can be efficiently extracted into the organic phase. - Precipitation: The hydrochloride or trifluoroacetate salt of the product can often be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[2] |
Issue 2: Presence of Significant Side Products in the Final Mixture
| Possible Cause | Suggested Solution |
| t-Butylation of the Indole Ring | - Add a Scavenger: The most effective solution is to include a scavenger in the reaction mixture. Triisopropylsilane (TIS) is highly effective for trapping the tert-butyl cation.[1][3] A typical cocktail is TFA/DCM with 2.5-5% TIS.[1] |
| Trifluoroacetylation of the Deprotected Amine | - Ensure Complete Removal of TFA: After evaporation of the reaction mixture, co-evaporate the residue with a solvent like toluene to azeotropically remove residual TFA.[1] - Use Alternative Acids: Consider using HCl in dioxane, which forms a hydrochloride salt and avoids trifluoroacetylation.[2] |
| Polymerization/Decomposition | - Degas Solvents: In some cases, dissolved oxygen can contribute to oxidative decomposition. Using degassed solvents may be beneficial. - Run Under Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent side reactions with atmospheric components. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the deprotection of N-Boc protected indoles and related aromatic amines. While data for this compound is not always explicitly available, the data for analogous substrates provides a strong starting point for optimization.
Table 1: Acid-Catalyzed Deprotection of N-Boc Anilines
| Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Boc-4-chloroaniline | TFA | TFE | MW | 1 h | 98 | [9] |
| N-Boc-4-chloroaniline | (COCl)₂ | MeOH | RT | 1 h | >70 | [5] |
| N-Boc-4-bromo-3-chloroaniline | TFA | TFE | MW | 1 h | 97 | [9] |
TFE = 2,2,2-trifluoroethanol; MW = Microwave irradiation; RT = Room Temperature
Table 2: Thermal Deprotection of N-Boc Indoles in Fluorinated Alcohols
| Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1-Boc-indole | TFE | MW | 5 min | 97 | [9] |
| 1-Boc-indole | HFIP | MW | 5 min | 97 | [9] |
| 1-Boc-5-chloro-3-carboxamidoindole | TFE | MW | 5 min | 98 | [9] |
| 1-Boc-5-nitroindole | TFE | MW | 15 min | 91 | [9] |
HFIP = 1,1,1,3,3,3-hexafluoroisopropanol
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection using TFA with a Scavenger
-
Dissolution: Dissolve this compound (1.0 mmol) in dichloromethane (DCM, 5-10 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.[2]
-
Addition of Reagents: Add triisopropylsilane (TIS, 2.5-5% v/v) to the solution, followed by the slow addition of trifluoroacetic acid (TFA, 25-50% v/v in DCM).[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material has been consumed.[2]
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
TFA Removal: To ensure complete removal of residual TFA, add toluene (5-10 mL) and co-evaporate. Repeat this step if necessary.[1]
-
Isolation: The resulting crude 5-chloroindole TFA salt can be purified by chromatography or precipitation from a suitable solvent system (e.g., trituration with diethyl ether).
Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol
-
Dissolution: In a dry round-bottom flask, dissolve this compound (50 mg, 1.0 equiv.) in methanol (3 mL).[5]
-
Reagent Addition: Stir the solution at room temperature for 5 minutes. Add oxalyl chloride (3.0 equiv.) dropwise via syringe. An increase in temperature may be observed.[5]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. For electron-withdrawing group-substituted anilines, the reaction is typically complete within 1 hour.[5]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by standard methods such as column chromatography or recrystallization.
Protocol 3: Thermal Deprotection using Fluorinated Alcohols under Microwave Conditions
-
Preparation: Place a solution of this compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5-10 mL) in a microwave-safe reaction vessel.
-
Reaction: Heat the mixture using a microwave reactor to the desired temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).[9]
-
Monitoring: After the initial heating period, analyze a small aliquot by TLC or LC-MS to check for completion.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and remove the solvent under reduced pressure. The crude 5-chloroindole can then be purified by column chromatography.
Visualizations
Caption: Acid-catalyzed deprotection mechanism and the role of scavengers.
Caption: Troubleshooting workflow for Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. digital.csic.es [digital.csic.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Preventing decomposition of tert-butyl 5-chloro-1H-indole-1-carboxylate during reactions
Welcome to the technical support center for tert-butyl 5-chloro-1H-indole-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for tert-butyl 5-chloro-1H-indole-1-carboxylate?
A1: The main decomposition pathway is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This can be initiated by acidic or basic conditions, as well as elevated temperatures. Under acidic conditions, the Boc group is readily removed to yield 5-chloro-1H-indole. Strong bases can also facilitate the removal of the Boc group. Thermogravimetric analysis of the similar compound, tert-butyl 5-chloro-3-iodo-1H-indole-1-carboxylate, indicates decomposition begins above 180°C.[1]
Q2: At what temperatures does thermal decomposition become a significant issue?
Q3: Is the compound stable under basic conditions?
A3: The stability of the N-Boc group under basic conditions is reaction-dependent. While it is generally more stable to bases than to acids, certain basic conditions can lead to its cleavage. For instance, reagents like sodium methoxide in methanol are known to deprotect N-Boc indoles. However, milder bases such as 4-dimethylaminopyridine (DMAP) have been successfully used as catalysts for the Boc protection of similar 5-chloroindoles, suggesting compatibility with some non-nucleophilic organic bases at room temperature.[2][3]
Q4: Can this compound be used in cross-coupling reactions like Suzuki coupling?
A4: Yes, N-Boc protected indoles are frequently used in cross-coupling reactions. However, the basic conditions and elevated temperatures often required for these reactions can pose a risk of decomposition. Careful selection of a mild base and keeping the reaction temperature as low as feasible is crucial for success.
Troubleshooting Guides
Issue 1: Low yield or absence of desired product, with 5-chloro-1H-indole detected as a byproduct.
-
Possible Cause: Decomposition of the starting material due to acidic conditions.
-
Troubleshooting Steps:
-
Re-evaluate Reagents: Ensure that no acidic reagents or additives are being used. Be mindful of acidic impurities in solvents.
-
pH Control: If the reaction generates acidic byproducts, consider adding a non-nucleophilic base to neutralize the acid as it forms.
-
Alternative Catalysts: In reactions like Friedel-Crafts acylation, traditional Lewis acids can cause rapid deprotection. Consider using milder, less acidic catalysts.
-
Issue 2: Formation of unknown byproducts and partial loss of the Boc group during a reaction run at elevated temperatures.
-
Possible Cause: Thermal decomposition of the N-Boc group.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Catalyst Choice: Investigate if a more active catalyst could facilitate the reaction at a lower temperature.
-
Solvent Selection: Use of microwave heating in fluorinated solvents has been reported for thermolytic N-Boc deprotection, so such conditions should be approached with caution if the goal is to preserve the Boc group.
-
Issue 3: Decomposition during workup.
-
Possible Cause: Exposure to acidic or basic conditions during the extraction or purification process.
-
Troubleshooting Steps:
-
Neutral Workup: Use a neutral aqueous solution (e.g., brine) for extractions whenever possible.
-
Avoid Strong Acids/Bases: Do not use strong acids or bases to adjust the pH of the aqueous layer during workup. If a pH adjustment is necessary, use a buffered solution or a very dilute acid/base and monitor the stability of the product closely.
-
Chromatography: When purifying by column chromatography, ensure the silica gel is not acidic. This can be mitigated by using deactivated silica gel or by adding a small amount of a non-nucleophilic base like triethylamine to the eluent.
-
Quantitative Data Summary
The following table summarizes stability data for N-Boc protected indoles and related compounds.
| Condition | Compound | Observation |
| Thermal | tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate | Decomposes above 180°C.[1] |
| Basic | N-Boc protected indoles | Can be deprotected with NaOMe in MeOH. |
| Basic | Ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylate | Boc group successfully attached using DMAP as a base at room temperature.[2][3] |
| Acidic | N-Boc protected amines | Generally unstable to strong acids like TFA, HCl, and H2SO4. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Decomposition Risk
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, adapted to minimize the decomposition of tert-butyl 5-chloro-1H-indole-1-carboxylate when it is used as a substrate (e.g., after conversion to a boronic acid or ester at another position).
Reagents:
-
tert-Butyl 5-chloro-1H-indole-1-carboxylate derivative (e.g., boronic acid or halide) (1.0 equiv)
-
Aryl halide or boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)
-
Mild base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or DME)
Procedure:
-
To a dry reaction flask, add the indole derivative, aryl coupling partner, palladium catalyst, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The choice of base and reaction temperature is critical. It is recommended to screen different mild bases and the lowest effective temperature to maximize the yield of the desired product and minimize decomposition.
Visualizations
Caption: Potential decomposition pathways of tert-butyl 5-chloro-1H-indole-1-carboxylate.
Caption: General experimental workflow for reactions involving the title compound.
References
Troubleshooting low conversion rates in cross-coupling reactions of 1-Boc-5-chloroindole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low conversion rates in palladium-catalyzed cross-coupling reactions involving 1-Boc-5-chloroindole. The content is designed for researchers, scientists, and professionals in drug development.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to follow a systematic troubleshooting approach. The workflow below outlines the key steps to diagnose and resolve low conversion rates in your cross-coupling reactions.
Caption: General troubleshooting workflow for low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of 1-Boc-5-chloroindole with an arylboronic acid is stalling at low conversion. What are the most common causes?
A1: Low conversion in the Suzuki-Miyaura coupling of an electron-rich heteroaryl chloride like 1-Boc-5-chloroindole is a common challenge. The primary culprits are often related to the catalyst system, reaction conditions, or side reactions.
Initial Checks:
-
Reagent Quality: Ensure the boronic acid is not degraded (protodeboronation). It's often beneficial to use freshly acquired or purified boronic acid or to use a more stable boronic ester (e.g., a pinacol ester).
-
Inert Atmosphere: Inadequate degassing or a poor inert atmosphere (N₂ or Argon) can lead to oxygen exposure, which can cause both boronic acid homocoupling and oxidation of the phosphine ligand, deactivating the Pd(0) catalyst.[1]
-
Base and Water Content: The choice and strength of the base are critical. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[2][3] The presence of a small amount of water is typically necessary for the Suzuki reaction, often in a solvent mixture like dioxane/water or toluene/water.[1][3]
Troubleshooting Steps:
-
Catalyst and Ligand: The oxidative addition of aryl chlorides to Pd(0) is often the rate-limiting step.[4] Using bulky, electron-rich phosphine ligands can significantly accelerate this step.[2][5] Consider screening different catalyst systems.
-
Side Reactions: Look for evidence of common side reactions:
-
Dehalogenation: The starting 1-Boc-5-chloroindole is converted back to 1-Boc-indole. This can occur if a hydride source is present in the reaction.[1]
-
Protodeboronation: The boronic acid is converted to the corresponding arene. This is often exacerbated by high temperatures and prolonged reaction times.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]
-
Q2: Which catalyst and ligand combination is recommended for coupling with 1-Boc-5-chloroindole?
A2: Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, the choice of an appropriate catalyst and ligand is crucial for achieving high yields.[4][6] For electron-rich aryl chlorides like 1-Boc-5-chloroindole, catalyst systems that promote the difficult oxidative addition step are preferred.
Highly active catalyst systems often employ bulky and electron-donating phosphine ligands. Below is a table summarizing recommended starting points for ligand screening.
| Ligand Type | Example Ligands | Target Reaction | Key Characteristics |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Suzuki, Buchwald-Hartwig | Bulky and electron-rich, excellent for activating C-Cl bonds.[2][7] Often allows for lower reaction temperatures.[7] |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Suzuki, Buchwald-Hartwig | Bidentate ligand that can improve catalyst stability and reaction rates.[8][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Suzuki, Sonogashira | Strong σ-donors that form stable palladium complexes, effective for challenging couplings.[2][6] |
Experimental Protocol: Ligand Screening for Suzuki Coupling
-
Setup: To a series of oven-dried reaction vials, add 1-Boc-5-chloroindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the various ligands to be screened (e.g., SPhos, XPhos, dppf). A typical Pd:Ligand ratio is 1:2 or 1:4.
-
Reaction: Add the chosen solvent (e.g., dioxane/H₂O 10:1, 0.1 M) to each vial, followed by the catalyst/ligand solution (typically 1-5 mol% Pd loading).
-
Execution: Seal the vials, remove them from the glovebox, and place them in a preheated aluminum block at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress at set time points (e.g., 2, 6, 12, 24 hours) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion rate.
Q3: I am attempting a Buchwald-Hartwig amination and observing low yields. How can I optimize this reaction?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8][10] For a substrate like 1-Boc-5-chloroindole, success hinges on the right combination of base, ligand, and solvent.
Key Optimization Parameters:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[9][11] Other bases like LHMDS or K₃PO₄ can also be effective, depending on the specific amine coupling partner.
-
Ligand Choice: As with Suzuki couplings, bulky, electron-rich biarylphosphine ligands are essential for the amination of aryl chlorides.[11] Ligands like XPhos, BrettPhos, and Josiphos-type ligands are excellent candidates.[12]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.[11] The choice of solvent can influence the solubility of the base and the catalytic intermediates.[13]
Below is a diagram illustrating the catalytic cycle for the Buchwald-Hartwig amination, highlighting the critical roles of the ligand and base.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Q4: Is the N-Boc protecting group stable under typical cross-coupling conditions?
A4: The tert-Butoxycarbonyl (Boc) group is generally stable under the neutral to basic conditions used in most Suzuki, Buchwald-Hartwig, and Sonogashira reactions. However, it can be labile under strongly acidic or highly basic conditions, especially at elevated temperatures.
-
Potential for Cleavage: While standard bases like K₂CO₃, K₃PO₄, and even NaOt-Bu are usually compatible, prolonged reaction times at high temperatures (>120 °C) or the use of very strong bases could potentially lead to partial or complete deprotection of the Boc group.
-
Verification: If you suspect Boc group cleavage, you can analyze the crude reaction mixture by LC-MS, looking for the mass corresponding to the unprotected 5-chloroindole or the unprotected coupled product.
-
Mitigation: If deprotection is a significant issue, consider using milder reaction conditions if possible (e.g., a more active catalyst that allows for lower temperatures) or switching to a more robust protecting group if the synthesis allows.
Q5: How can I troubleshoot a low-yielding Sonogashira coupling with 1-Boc-5-chloroindole?
A5: The Sonogashira coupling of aryl chlorides is particularly challenging.[14] Success requires careful optimization of the catalyst system and reaction conditions.[15][16]
Key Optimization Strategies:
-
Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI).[15] Ensure your CuI is fresh and of high purity, as oxidized copper species can be detrimental.
-
Copper-Free Conditions: Concerns about copper toxicity and reproducibility have led to the development of copper-free protocols. These typically require more sophisticated and bulky phosphine ligands (e.g., cataCXium® A, SPhos) or NHC-ligated palladium catalysts to facilitate the catalytic cycle.[17]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used, often serving as both the base and part of the solvent system.[15][18]
-
Temperature: Higher temperatures are often necessary to achieve reasonable reaction rates with aryl chlorides.
Table: Sonogashira Condition Screening
| Entry | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | Et₃N (3) | Toluene | 100 | < 10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | - | K₃PO₄ (2) | Dioxane | 110 | 45 |
| 3 | Pd₂(dba)₃ (1) | cataCXium® A (4) | - | Cs₂CO₃ (2) | Dioxane | 110 | 75 |
| 4 | [Pd(IPr)Cl₂]₂ (1) | - | - | NaOt-Bu (2) | Toluene | 100 | 68 |
This table presents hypothetical data for illustrative purposes.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. DSpace [repository.kaust.edu.sa]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
Optimization of reaction conditions (temperature, solvent) for N-Boc protection
This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-tert-butoxycarbonyl (Boc) protection of amines. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during N-Boc protection, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion to the Boc-Protected Product
-
Question: My N-Boc protection reaction shows low or no conversion to the desired product. What are the potential causes and how can I resolve this?
-
Answer: Low or no conversion can stem from several factors related to the reactivity of the amine, reaction conditions, and solubility.
-
Weakly Nucleophilic Amine: Electron-deficient amines, such as anilines, are less reactive.[1]
-
Solution 1: Add a catalyst like 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) to activate the Boc anhydride.[1][2]
-
Solution 2: Increase the reaction temperature. For less reactive amines, heating in a solvent like DMF may be necessary.[1][3] However, avoid excessive heat as di-tert-butyl dicarbonate can decompose at higher temperatures.[3] Moderate heat up to 40-55°C is often sufficient.[3]
-
Solution 3: Employ an alcoholic solvent, such as methanol. Alcoholic solvents can enhance the rate of Boc protection for aromatic amines by stabilizing the transition state.[1][4]
-
-
Steric Hindrance: Amines with significant steric bulk around the nitrogen atom may react slowly.[1][5]
-
Poor Solubility: The starting amine may not be soluble in the chosen solvent system.[1][6]
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant side products, such as di-Boc protected amine or urea derivatives. How can I minimize these?
-
Answer: The formation of side products is often a result of the reaction conditions being too harsh or not selective enough.
-
Di-Boc Product Formation: Primary amines can sometimes be di-protected, especially with a large excess of (Boc)₂O and a strong base.[2]
-
Urea or Isocyanate-Related Byproducts: These can form, particularly at higher temperatures or when using certain catalysts like DMAP.[1][7]
-
Solution: Running the reaction at room temperature or below can minimize the formation of these byproducts.[1]
-
-
O-Boc Protection: In substrates containing hydroxyl groups, the alcohol can also be protected.[1]
-
Solution: Since amines are generally more nucleophilic, N-protection is favored.[1] To enhance selectivity, avoid using a strong base that could deprotonate the alcohol and consider running the reaction at a lower temperature (0 °C to room temperature).[1] Catalyst-free protection in water can also be a clean method for selective N-protection of amino alcohols.[7]
-
-
Issue 3: Difficult Work-up or Purification
-
Question: I am having trouble with the work-up of my reaction, such as removing excess (Boc)₂O or dealing with emulsions. What are some solutions?
-
Answer: Work-up and purification challenges can often be addressed with procedural modifications.
-
Excess (Boc)₂O: Remaining Boc anhydride can complicate purification.
-
Emulsion Formation: Emulsions can form during aqueous extraction, making phase separation difficult.[1]
-
Solution: Adding brine (saturated aqueous NaCl solution) can help to break up emulsions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the standard conditions for N-Boc protection?
-
A1: A common method involves reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2][8] A base such as triethylamine (TEA) is often added to facilitate the reaction.[7][8] The reaction is typically carried out at room temperature.[8]
-
-
Q2: Is a base always necessary for N-Boc protection?
-
A2: While not always strictly required, the use of a base is highly recommended to accelerate the reaction and achieve high yields.[2] The base neutralizes the acidic proton of the amine, driving the reaction forward.[2][8] In some cases, catalyst-free conditions in water or alcoholic solvents can be very effective.[4][9]
-
-
Q3: How does temperature affect the N-Boc protection reaction?
-
Q4: What is the effect of solvent choice on the reaction?
-
A4: The choice of solvent can significantly impact the reaction rate and yield.[2] A variety of solvents can be used, including THF, DCM, methanol, acetonitrile, and water.[8] Alcoholic solvents like methanol can greatly enhance the rate of Boc protection for aromatic amines.[3][4] For amino acids, a mixture of water and a water-miscible organic solvent like dioxane or THF is often used.[7]
-
-
Q5: How can I monitor the progress of my N-Boc protection reaction?
Data Presentation
Table 1: Effect of Solvent on N-Boc Protection of Various Amines
| Entry | Amine Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | Methanol | Room Temp | < 1 min | High | [4] |
| 2 | Benzylamine | Dichloromethane | Room Temp | 1-4 h | High | [7] |
| 3 | Various Amines | Water:Acetone (95:5) | Room Temp | 5-10 min | Good to Excellent | [9] |
| 4 | Aliphatic/Aromatic Amines | Solvent-free | Room Temp | 1-3 min | 95-99 | [10] |
| 5 | Amino Alcohols | Water | Room Temp | N/A | High (Selective N-protection) | [7] |
| 6 | Aromatic Amines | Trifluoroethanol (TFE) | 150 | 60 min | High (Deprotection) | [11] |
| 7 | Aromatic Amines | Toluene | 230 | 30 min | High (Deprotection) | [11] |
Table 2: General Conditions for N-Boc Protection
| Parameter | Recommended Condition | Notes | Reference |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Typically 1.0 to 1.2 equivalents are used. | [8] |
| Solvent | THF, DCM, Acetonitrile, Methanol, Water | Choice depends on the solubility of the amine. | [8] |
| Base (optional) | Triethylamine (TEA), NaHCO₃, NaOH | Facilitates the reaction, especially for amine salts. | [8] |
| Temperature | Room Temperature | Can be moderately heated (40-55°C) for less reactive amines. | [3][8] |
| Catalyst (optional) | DMAP | For weakly nucleophilic or sterically hindered amines. | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent such as THF or DCM (5-10 mL).[7][8]
-
Base Addition: Add a base, such as triethylamine (1.2 mmol).[7]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) in one portion.[8]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[7]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.[8]
-
Extraction: Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[8]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[8]
Protocol 2: N-Boc Protection under Aqueous Conditions
-
Preparation: In a round-bottom flask, add the amine (1 mmol), water (9.5 mL), and acetone (0.5 mL). Stir for a few minutes until the amine is dissolved or well-suspended.[1][9]
-
Reagent Addition: Add (Boc)₂O (1.2 mmol) to the mixture.[1]
-
Reaction: Stir vigorously at room temperature. The reaction is often complete in 10-20 minutes. Monitor by TLC.[1]
-
Extraction: Add dichloromethane (DCM, 5 mL) to the reaction mixture. Separate the organic layer.[1][9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to obtain the product.[9]
Visualizations
Caption: A typical experimental workflow for the N-Boc protection of an amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pubs.acs.org [pubs.acs.org]
Strategies to avoid over-chlorination or undesired side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-chlorination and the formation of undesired side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is over-chlorination and why is it a concern in organic synthesis?
A: Over-chlorination, also known as polychlorination, is a common issue where multiple chlorine atoms are incorporated into a substrate molecule when only mono-substitution is desired.[1][2] This leads to a mixture of di-, tri-, or even tetra-chlorinated products, which can be difficult to separate from the desired mono-chlorinated compound.[2] The formation of these byproducts reduces the yield of the target molecule and complicates the purification process.[1]
Q2: How can I minimize the over-chlorination of alkanes?
A: To favor the formation of the monochlorinated product and reduce polychlorination, you can implement the following strategies:
-
Use a high concentration of the alkane relative to the chlorinating agent. This statistically decreases the probability of a chlorine radical encountering an already chlorinated alkane molecule.[1][2][3]
-
Control the reaction time. Stopping the reaction after a shorter duration can favor the formation of the monochlorinated product.[1][3]
Q3: My aromatic chlorination is yielding multiple isomers. How can I improve regioselectivity?
A: Improving regioselectivity in electrophilic aromatic chlorination depends on several factors:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often a good choice for the selective chlorination of activated aromatic rings like phenols and anilines, typically favoring the ortho and para positions.[4][5]
-
Catalyst: For less reactive aromatic systems, using an acid catalyst can enhance the reaction rate and may influence selectivity.[4][5] The chlorination of an aromatic compound can also be achieved using molecular chlorine with a Lewis acid catalyst like iron(III) chloride.[6]
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the chlorinating agent.
Q4: What are common side products in the chlorination of phenols and how can they be avoided?
A: Phenols are highly activated aromatic rings and are prone to over-chlorination, leading to di- and tri-chlorinated products.[7][8] Under certain conditions, especially with hypochlorous acid (HOCl), more complex reactions can occur, leading to the formation of α,β-unsaturated C4-dicarbonyl ring cleavage products.[7] To avoid these side products:
-
Use a milder chlorinating agent like N-Chlorosuccinimide (NCS) for a more controlled reaction.[5]
-
Carefully control the stoichiometry of the chlorinating agent.
-
Adjusting the pH can also play a significant role in the distribution of chlorination products.[9][10] In acidic media, monochlorophenols are often the dominant products, while in neutral to alkaline media, di- and trichlorophenols are more prevalent.[10]
Q5: How can I prevent the formation of chlorohydrins during alkene chlorination?
A: Chlorohydrin formation occurs when water is present in the reaction mixture. The water molecule can act as a nucleophile, attacking the intermediate chloronium ion. To prevent this, ensure that the reaction is carried out under anhydrous conditions using an aprotic solvent.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of mono-, di-, and polychlorinated products.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the molar ratio of the chlorinating agent to the substrate. For monochlorination, use a stoichiometric amount or a slight excess of the substrate.[1][3] |
| High Reactivity of Chlorinating Agent | Chlorine (Cl₂) is a highly reactive reagent and often leads to low selectivity.[1] Consider using a milder and more selective reagent such as N-Chlorosuccinimide (NCS).[4] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC, GC, or HPLC. Quench the reaction once the desired level of conversion to the mono-chlorinated product is achieved.[1] |
| High Reaction Temperature | Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity. |
Problem 2: The chlorination of my activated aromatic compound is not selective, yielding a mixture of ortho and para isomers.
| Possible Cause | Suggested Solution |
| Steric Hindrance | If the directing group on your aromatic ring is bulky, it may favor para substitution. For less sterically hindered groups, a mixture is common. |
| Reaction Conditions | The choice of solvent and temperature can influence the ortho/para ratio. Experiment with different solvents and run the reaction at various temperatures to optimize for the desired isomer. |
| Chlorinating Agent | Different chlorinating agents can exhibit different regioselectivity. Compare the results from reagents like NCS, sulfuryl chloride (SO₂Cl₂), and chlorine gas with a Lewis acid catalyst. |
Data Presentation
Table 1: Relative Reactivity of C-H Bonds in Free-Radical Halogenation
This table illustrates the difference in selectivity between chlorination and bromination. Bromine is significantly more selective for abstracting a hydrogen atom from a more substituted carbon.
| Type of C-H Bond | Relative Rate (Chlorination) | Relative Rate (Bromination) |
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3.8 | 82 |
| Tertiary (3°) | 5.0 | 1600 |
Data adapted from various organic chemistry resources. The lower selectivity of chlorination often results in a mixture of isomeric products.[1]
Experimental Protocols
Key Experiment: Selective α-Chlorination of a Ketone using N-Chlorosuccinimide (NCS)
This protocol describes the acid-catalyzed α-chlorination of cyclohexanone.
Materials:
-
Cyclohexanone (10 mmol)
-
N-Chlorosuccinimide (NCS) (11 mmol)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (10 mmol) in glacial acetic acid (20 mL).[4]
-
Add N-Chlorosuccinimide (11 mmol) to the solution in a single portion.[4]
-
Heat the reaction mixture to 55 °C and stir for 4-6 hours.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as needed.
Visualizations
Workflow for Selecting a Chlorination Strategy
Caption: A decision-making workflow for selecting an appropriate chlorination strategy.
Factors Influencing Chlorination Selectivity
Caption: Key factors that influence the selectivity of chlorination reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chlorination - Common Conditions [commonorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Effects of pH on the chlorination process of phenols in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Column chromatography versus recrystallization for purifying 1-(tert-Butoxycarbonyl)-5-chloroindole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-(tert-Butoxycarbonyl)-5-chloroindole, comparing column chromatography and recrystallization methods.
Frequently Asked Questions (FAQs)
Q1: Which purification method, column chromatography or recrystallization, is generally better for this compound?
Both column chromatography and recrystallization can be effective for purifying this compound. The choice depends on the impurity profile, the desired final purity, and the scale of the purification. Recrystallization is often preferred for its potential to yield highly pure crystalline material, especially if the impurities have significantly different solubility profiles. Column chromatography is more versatile for separating complex mixtures of impurities.
Q2: What are the most common impurities I might encounter?
Common impurities can include:
-
Unreacted 5-chloroindole: The starting material for the Boc-protection step.
-
Di-tert-butyl dicarbonate (Boc)₂O byproducts: Such as tert-butanol and di-tert-butyl carbonate.
-
Over- or under-protected species: Although less common for this specific molecule, incomplete reactions can lead to a mixture.
-
Related indole impurities: Depending on the synthesis route of the starting 5-chloroindole, related halogenated indoles could be present as minor impurities.
Q3: My Boc-protected indole seems to be degrading during purification. What could be the cause?
N-Boc protected indoles can be sensitive to acidic conditions. The silica gel used in column chromatography is slightly acidic and can cause partial deprotection of the Boc group, leading to the formation of 5-chloroindole as an impurity in your final product. This is a critical consideration when choosing and optimizing your purification method.
Q4: How can I monitor the progress of my purification?
Thin-layer chromatography (TLC) is an effective way to monitor the separation. A common mobile phase for TLC analysis of this compound is a mixture of hexanes and ethyl acetate. The product, being moderately polar, should have a distinct Rf value from the more polar starting material (5-chloroindole) and less polar byproducts.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical outcomes for each purification method. Please note that actual yields and purities will vary depending on the initial purity of the crude material and the precise experimental conditions.
| Parameter | Column Chromatography | Recrystallization |
| Typical Yield | 70-90% | 60-85% |
| Achievable Purity | >98% | >99% |
| Primary Impurities Removed | Wide range of polarities | Impurities with different solubility profiles |
| Potential for Product Loss | Adsorption on silica gel, mixing of fractions | Dissolved in mother liquor |
| Key Advantage | Good for complex mixtures | Can achieve very high purity |
| Key Disadvantage | Potential for Boc deprotection on silica gel | Finding an ideal solvent can be time-consuming |
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline for the purification of this compound using flash column chromatography.
1. Materials and Reagents:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexanes (HPLC grade)
- Ethyl acetate (HPLC grade)
- Compressed air or nitrogen source
- Glass column, flasks, and collection tubes
2. Procedure:
- Slurry Preparation: Prepare a slurry of silica gel in hexanes.
- Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
- Elution: Begin elution with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity by adding ethyl acetate. A common starting eluent is 10:1 hexanes:ethyl acetate.
- Fraction Collection: Collect fractions and monitor them by TLC.
- Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system may require some optimization.
1. Materials and Reagents:
- Crude this compound
- Recrystallization solvent (e.g., hexanes, ethanol/water mixture)
- Erlenmeyer flask, heating mantle, and filtration apparatus
2. Procedure:
- Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of hexanes and a small amount of ethyl acetate or an ethanol/water mixture are good starting points.
- Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
- Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
- Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
- Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with 5-chloroindole after the column. | The Boc group is being cleaved by the acidic silica gel. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use a less acidic stationary phase like alumina.- Minimize the time the compound spends on the column by running the chromatography as quickly as possible. |
| Poor separation of product and impurities. | The eluent system is not optimal. | - Adjust the polarity of the eluent. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary.- Ensure the column is not overloaded. |
| Product does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated.- The compound has "oiled out". | - Evaporate some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- If an oil forms, try redissolving it in a bit more hot solvent and cooling more slowly. Consider a different solvent system. |
| Low recovery of the product. | - Too much solvent was used.- The compound is too soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is still impure. | - The cooling was too rapid, trapping impurities.- The chosen solvent is not suitable for rejecting the specific impurities present. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization.- Experiment with different solvent systems. |
Visualizations
Caption: Comparative workflows for column chromatography and recrystallization.
Caption: Troubleshooting decision tree for purification issues.
Impact of reagent quality on the synthesis of 1-(tert-Butoxycarbonyl)-5-chloroindole
Welcome to the technical support center for the synthesis of 1-(tert-Butoxycarbonyl)-5-chloroindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on the impact of reagent quality.
Question 1: Why is my reaction yield of this compound lower than expected?
Answer:
Low yields in the N-Boc protection of 5-chloroindole can stem from several factors, primarily related to the quality of your starting materials and reagents.
-
Purity of 5-Chloroindole: The starting 5-chloroindole is susceptible to degradation. Exposure to light and air can cause discoloration (turning pink or brown) and the formation of impurities that may not react or can interfere with the reaction.[1] Additionally, commercial 5-chloroindole may be contaminated with other halogenated indoles, such as 5-bromoindole.[2] While 5-bromoindole is generally more reactive in cross-coupling reactions, its presence can lead to a mixture of Boc-protected products that are difficult to separate.[3]
-
Quality of Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is sensitive to moisture and can slowly decompose to tert-butanol and carbon dioxide, leading to a buildup of pressure in sealed containers.[4] Using aged or improperly stored Boc anhydride will result in a lower effective concentration of the reagent, leading to incomplete conversion.
-
Base and Catalyst Quality: The quality of the base (e.g., triethylamine, diisopropylethylamine) and catalyst (e.g., 4-dimethylaminopyridine, DMAP) is crucial. The presence of moisture in the base can hydrolyze the Boc anhydride. Impurities in DMAP can lead to side reactions.
-
Solvent Purity: The use of anhydrous solvents is recommended. The presence of water can lead to the hydrolysis of Boc anhydride and other side reactions.[5]
Table 1: Potential Impact of Reagent Impurities on Reaction Yield
| Reagent | Common Impurity/Issue | Potential Impact on Yield |
| 5-Chloroindole | Oxidation products, 5-bromoindole | Lower yield of the desired product, formation of mixed products.[1][2] |
| Di-tert-butyl dicarbonate (Boc₂O) | Decomposition (presence of moisture) | Incomplete reaction due to lower effective reagent concentration.[4] |
| Base (e.g., Triethylamine) | Water | Hydrolysis of Boc₂O, reducing the amount available for the reaction. |
| Solvent (e.g., THF, Acetonitrile) | Water | Promotes hydrolysis of Boc₂O and can affect reaction kinetics.[5] |
Question 2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
Answer:
The formation of side products is a common issue, often linked to the reactivity of the reagents and the reaction conditions.
-
Di-Boc Protection: Primary amines can sometimes undergo double Boc protection to form a di-Boc derivative. While the indole nitrogen is part of a secondary amine-like system, over-reaction is possible, especially with prolonged reaction times or excess Boc anhydride. To minimize this, use a controlled stoichiometry of Boc₂O (typically 1.1-1.2 equivalents).[6]
-
Isocyanate and Urea Formation: The use of DMAP as a catalyst, particularly with primary amines, can promote the formation of isocyanates and subsequently ureas.[7] While less common with the indole nitrogen, this pathway should be considered if unexpected, higher molecular weight byproducts are observed, especially at elevated temperatures.
-
Reaction with Impurities: If your starting 5-chloroindole is contaminated with 5-bromoindole, you will form a mixture of this compound and 1-(tert-Butoxycarbonyl)-5-bromoindole. These two products can be difficult to separate by standard column chromatography due to their similar polarities.
DOT Diagram 1: Troubleshooting Low Yield and Side Products
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
Question 3: I am having difficulty purifying the final product. What are the recommended methods?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting materials, side products, and residual reagents.
-
Column Chromatography: This is the most common method for purifying the product. A silica gel stationary phase is typically used. The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate in hexanes or petroleum ether is often effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The product is moderately polar and should elute after non-polar impurities.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. Common solvent systems for recrystallization of organic compounds include ethanol/water, acetone/water, or a mixture of a solvent in which the compound is soluble and a non-solvent in which it is insoluble.[8][9] A solvent screen should be performed on a small scale to identify the optimal solvent or solvent mixture.
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
A1: A general protocol for the Boc protection of 5-chloroindole is as follows:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloroindole (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM).
-
Addition of Base and Catalyst: Add a base, such as triethylamine (1.1-1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) either as a solid or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[7][10]
DOT Diagram 2: General Synthesis Workflow
Caption: A flowchart illustrating the general experimental workflow for the synthesis of this compound.
Q2: How can I assess the purity of my 5-chloroindole starting material?
A2: The purity of 5-chloroindole can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic signals of 5-chloroindole and reveal the presence of impurities. The ¹H NMR spectrum of 5-chloroindole typically shows a broad singlet for the N-H proton around 8.1 ppm and distinct signals for the aromatic protons.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for separating and identifying components of a mixture. It can be used to detect the presence of 5-bromoindole (which will have a different molecular weight) and other impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to get a qualitative assessment of purity. A single spot on a TLC plate developed with an appropriate solvent system suggests a relatively pure compound.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Table 2: Expected NMR Chemical Shifts for this compound
| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Boc (t-butyl) | ~1.6 (s, 9H) | ~84 (C(CH₃)₃), ~28 (C(CH₃)₃) |
| Indole H-2 | ~7.6 (d) | ~126 |
| Indole H-3 | ~6.5 (d) | ~107 |
| Indole H-4 | ~8.0 (d) | ~122 |
| Indole H-6 | ~7.2 (dd) | ~120 |
| Indole H-7 | ~7.5 (d) | ~115 |
| Indole C=O | - | ~150 |
| Indole C-3a | - | ~130 |
| Indole C-5 | - | ~129 |
| Indole C-7a | - | ~134 |
Note: These are estimated values and can vary depending on the solvent and spectrometer frequency.
Q4: What is the role of DMAP in this reaction, and are there alternatives?
A4: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the indole nitrogen.[1][12] This is particularly useful for less nucleophilic amines. However, DMAP can also promote side reactions.[7] Alternatives to DMAP include other nucleophilic catalysts or simply running the reaction with a non-nucleophilic base like triethylamine or diisopropylethylamine, which may require longer reaction times or slightly elevated temperatures. For some substrates, the reaction can even proceed without any added base.[6]
Q5: Can I use other bases besides triethylamine?
A5: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA or Hünig's base) can be used. Inorganic bases like potassium carbonate have also been reported for Boc protections, though they are more commonly used in biphasic systems. The choice of base can influence the reaction rate and should be compatible with the solvent and other functional groups in the molecule.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
Scaling up the synthesis of 1-(tert-Butoxycarbonyl)-5-chloroindole from lab to pilot scale
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of 1-(tert-Butoxycarbonyl)-5-chloroindole from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-protection of 5-chloroindole using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base in a suitable organic solvent. The conditions are generally mild and result in high yields.[1][2]
Q2: Which bases are recommended for the Boc protection of 5-chloroindole?
A2: A variety of bases can be used. For laboratory scale, 4-dimethylaminopyridine (DMAP) is often used as a catalyst along with a weaker base like triethylamine (TEA).[3] For pilot scale, where cost and safety are major concerns, inorganic bases such as sodium bicarbonate or potassium carbonate are common alternatives.[1] Sodium hydroxide has also been reported.[1]
Q3: What solvents are suitable for this reaction during scale-up?
A3: Solvents like tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (DCM) are frequently used.[1] When scaling up, factors like boiling point, cost, and environmental impact become more critical. Acetonitrile is a common choice. For easier workup and product isolation, a solvent system from which the product can be directly crystallized is ideal.
Q4: What are the primary safety concerns when moving to a pilot plant scale?
A4: Key safety considerations include:
-
Handling of Reagents: 5-chloroindole and Boc₂O can be irritants. Appropriate personal protective equipment (PPE) is mandatory.
-
Thermal Safety: Although the reaction is not violently exothermic, monitoring the internal temperature during the addition of reagents in a large reactor is crucial to prevent thermal runaway.
-
Solvent Handling: Large volumes of organic solvents pose flammability risks. Pilot plants must be equipped with proper grounding, ventilation, and fire suppression systems.
-
Pressure Build-up: The reaction can produce carbon dioxide and t-butanol. Reactors must be properly vented to avoid pressure accumulation.[4]
Troubleshooting Guide
Q5: My reaction is incomplete, even after extended reaction time. What could be the cause?
A5: Incomplete conversion can stem from several factors:
-
Insufficient Base: The indole nitrogen is weakly acidic. Ensure at least a stoichiometric amount of base is used. If using a weak base like NaHCO₃, an excess may be required.
-
Low Quality Reagents: Verify the purity of your 5-chloroindole and Boc₂O. Impurities in the starting material can inhibit the reaction.
-
Poor Solubility: At larger scales, reagent solubility can become an issue. Ensure all components are adequately dissolved or suspended. A co-solvent might be necessary.
-
Inefficient Mixing: In a large reactor, inefficient stirring can lead to localized concentration gradients. Check that the agitation speed is sufficient for the batch volume.
Q6: I am observing a significant impurity in my final product. What is it likely to be?
A6: The most common impurities are:
-
Unreacted 5-chloroindole: This indicates an incomplete reaction (see Q5).
-
Residual Boc₂O or its byproducts: Excess Boc₂O can be difficult to remove. During workup, it can hydrolyze. Purification via crystallization is typically effective at removing these.[4]
-
Regioisomers or Dehalogenated Products: While less common in Boc protection, these can arise if the starting 5-chloroindole contains isomeric impurities or if harsh, unintended reductive conditions are present.[5]
Q7: The product is "oiling out" during crystallization instead of forming a solid. How can I fix this?
A7: Oiling out occurs when the product separates from the solution as a liquid phase above its melting point. To resolve this:
-
Lower the Crystallization Temperature: Cool the solution more slowly and to a lower final temperature.
-
Change the Solvent System: Add an anti-solvent gradually to the solution at a controlled temperature. For this product, a hexane/ethyl acetate or ethanol/water system could be effective for recrystallization.[5]
-
Seed the Solution: Introduce a small crystal of the pure product to encourage nucleation and proper crystal growth.
Q8: The filtration of my product is very slow at the pilot scale. What can I do?
A8: Slow filtration is usually due to very fine particle size.
-
Optimize Crystallization: Control the cooling rate and agitation during crystallization to grow larger, more easily filterable crystals. A slower cooling profile is often beneficial.
-
Aging: Hold the slurry at the final crystallization temperature for several hours ("aging") before filtration to allow for crystal growth and stabilization.
-
Filter Aid: While it adds another component, a filter aid like Celite® can be used in difficult cases, though this is often avoided in pharmaceutical processes if possible.
Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Synthesis Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| 5-Chloroindole | 10.0 g | 10.0 kg | Ensure consistent purity batch-to-batch. |
| Boc₂O | 16.0 g (1.1 eq) | 16.0 kg (1.1 eq) | Addition rate must be controlled to manage exotherm. |
| Base (DMAP/TEA) | 0.8 g / 9.3 mL | N/A | DMAP is often avoided at scale due to cost and toxicity. |
| Base (K₂CO₃) | N/A | 18.2 kg (2.0 eq) | Slower reaction rate, but cheaper and safer. |
| Solvent (MeCN) | 100 mL | 100 L | Solvent grade, cost, and recovery are critical. |
| Temperature | 20-25 °C | 20-25 °C | Monitor internal reactor temperature, not just jacket temp. |
| Reaction Time | 2-4 hours | 8-12 hours | Slower due to mass transfer limitations and weaker base. |
| Workup | Aqueous Wash | Aqueous Wash, Phase Split | Ensure sufficient settling time for clean phase separation. |
| Purification | Chromatography | Recrystallization | Chromatography is generally not viable for large quantities. |
| Typical Yield | 90-97%[4] | 85-92% | Mechanical losses are higher at scale. |
| Purity (HPLC) | >99% | >99% | Must meet the same quality specifications. |
Experimental Protocols
Lab Scale Protocol (10 g)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5-chloroindole (10.0 g, 66.0 mmol).
-
Reagent Addition: Add acetonitrile (100 mL), triethylamine (13.8 mL, 99.0 mmol), and 4-DMAP (0.81 g, 6.6 mmol). Stir until all solids dissolve.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (15.8 g, 72.6 mmol) portion-wise over 15 minutes.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water (200 mL) and extract with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if needed.
Pilot Scale Protocol (10 kg)
-
Reactor Setup: Charge a 250 L glass-lined reactor with 5-chloroindole (10.0 kg, 66.0 mol) and potassium carbonate (18.2 kg, 132.0 mol).
-
Solvent Addition: Under a nitrogen atmosphere, charge acetonitrile (100 L) to the reactor.
-
Agitation & Temperature: Start agitation and ensure the batch temperature is stable at 20-25°C.
-
Boc₂O Addition: Prepare a solution of di-tert-butyl dicarbonate (15.8 kg, 72.6 mol) in acetonitrile (20 L). Add this solution to the reactor via a metering pump over 1-2 hours, ensuring the internal temperature does not exceed 30°C.
-
Reaction: Stir the mixture at 20-25°C for 8-12 hours. Take samples periodically for HPLC analysis to confirm reaction completion.
-
Workup & Isolation:
-
Filter the reaction mixture to remove the inorganic base.
-
Transfer the filtrate to a new reactor and add water (100 L) slowly to induce crystallization.
-
Cool the slurry to 0-5°C and stir for 2-4 hours.
-
-
Filtration & Drying: Filter the solid product using a centrifuge or Nutsche filter-dryer. Wash the cake with a cold water/acetonitrile mixture (50 L). Dry the product under vacuum at 40-45°C until a constant weight is achieved.
Visualizations
Caption: Process workflow for the pilot-scale synthesis of this compound.
Caption: A logical guide for troubleshooting common issues during synthesis scale-up.
References
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra for 1-(tert-Butoxycarbonyl)-5-chloroindole
A comprehensive guide to the spectral assignment of 1-(tert-Butoxycarbonyl)-5-chloroindole, offering a comparative analysis with related indole derivatives for researchers in drug discovery and organic synthesis. This guide provides detailed experimental protocols and tabulated NMR data to facilitate structural elucidation and characterization.
In the field of medicinal chemistry and drug development, the indole scaffold is a privileged structure present in numerous biologically active compounds. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is a common strategy in multi-step syntheses. Accurate spectral characterization of these intermediates is crucial for ensuring the integrity of synthetic pathways. This guide presents a detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment for this compound, alongside a comparison with the parent 5-chloroindole to highlight the influence of the Boc-protecting group on the chemical shifts.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Comparison
| Proton | This compound (δ, ppm, multiplicity, J (Hz)) | 5-Chloroindole (δ, ppm, multiplicity, J (Hz)) |
| H-2 | 7.55 (d, J = 3.8) | 7.12 (dd, J = 3.2, 0.8) |
| H-3 | 6.51 (d, J = 3.8) | 6.45 (dd, J = 3.2, 2.0) |
| H-4 | 8.05 (d, J = 8.8) | 7.59 (d, J = 2.0) |
| H-6 | 7.28 (dd, J = 8.8, 2.2) | 7.20 (dd, J = 8.7, 0.7) |
| H-7 | 7.59 (d, J = 2.2) | 7.12 (d, J = 8.7) |
| -C(CH₃)₃ | 1.65 (s) | - |
| N-H | - | 8.00 (br s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon | This compound (δ, ppm) | 5-Chloroindole (δ, ppm) |
| C-2 | 126.3 | 124.2 |
| C-3 | 107.0 | 102.2 |
| C-3a | 130.3 | 128.5 |
| C-4 | 116.5 | 121.1 |
| C-5 | 128.9 | 125.0 |
| C-6 | 122.3 | 120.2 |
| C-7 | 120.9 | 112.2 |
| C-7a | 133.5 | 134.5 |
| -C (CH₃)₃ | 84.1 | - |
| -C(C H₃)₃ | 28.2 | - |
| C=O | 149.7 | - |
Experimental Protocols
NMR Data Acquisition:
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of CDCl₃.
-
¹H NMR: A standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: A proton-decoupled pulse program was utilized with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
Spectral Interpretation and Comparison
The introduction of the electron-withdrawing tert-butoxycarbonyl group at the N-1 position significantly influences the electron density distribution within the indole ring, leading to notable changes in the chemical shifts of the protons and carbons.
In the ¹H NMR spectrum of this compound, the most downfield aromatic proton is H-4 at 8.05 ppm, deshielded by the anisotropic effect of the carbonyl group of the Boc protecting group. The protons of the pyrrole ring, H-2 and H-3, appear as doublets at 7.55 and 6.51 ppm, respectively, with a characteristic coupling constant of 3.8 Hz. The protons on the benzene ring, H-6 and H-7, resonate at 7.28 and 7.59 ppm. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at 1.65 ppm.
Comparing this to the spectrum of 5-chloroindole, the absence of the N-H proton signal and the significant downfield shift of H-2 and H-4 in the Boc-protected compound are the most apparent differences.
The ¹³C NMR spectrum of this compound shows the carbonyl carbon of the Boc group at 149.7 ppm. The quaternary carbon of the tert-butyl group appears at 84.1 ppm, and the methyl carbons at 28.2 ppm. The indole ring carbons also exhibit shifts indicative of the electronic changes upon N-substitution. For instance, C-2 is deshielded and resonates at 126.3 ppm compared to 124.2 ppm in 5-chloroindole.
Visualization of Spectral Assignment
To visually represent the assigned protons and carbons of this compound, a molecular structure diagram with labeled atoms is provided below.
Caption: Chemical structure with ¹H and ¹³C NMR assignments.
A Comparative Analysis of Reactivity: 1-Boc-5-chloroindole versus 1-Boc-5-bromoindole in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The indole scaffold, a privileged structure in medicinal chemistry, is frequently functionalized at the 5-position to modulate biological activity. Halogenated indoles, particularly N-Boc protected 5-chloro and 5-bromoindoles, serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 1-Boc-5-chloroindole and 1-Boc-5-bromoindole, supported by experimental data, to inform strategic synthetic planning.
The fundamental difference in the chemical behavior of these two compounds lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity trend for aryl halides in this step is well-established and follows the order of decreasing carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F. This principle dictates that the weaker carbon-bromine bond in 1-Boc-5-bromoindole will undergo oxidative addition more readily than the stronger carbon-chlorine bond in 1-Boc-5-chloroindole. Consequently, 1-Boc-5-bromoindole is generally the more reactive substrate, often requiring milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable yields to its chloro-analogue.
While 1-Boc-5-chloroindole is a more cost-effective building block, its successful implementation in cross-coupling reactions frequently necessitates more specialized, and often more expensive, catalyst systems with bulky, electron-rich phosphine ligands, as well as more forcing conditions such as higher temperatures. The choice between these two synthons will ultimately be dictated by a balance of desired reactivity, the steric and electronic nature of the coupling partners, and the overall cost-effectiveness of the synthetic route.
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 1-Boc-5-bromoindole and 1-Boc-5-chloroindole in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Yields are representative and can vary based on the specific coupling partners and reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Feature | 1-Boc-5-bromoindole | 1-Boc-5-chloroindole |
| General Reactivity | High | Moderate |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Representative Yield | >90% | 60-95% (highly dependent on catalyst system) |
| General Observation | Efficient coupling with a wide range of boronic acids under standard conditions. | Requires more active catalyst systems and often higher temperatures for good yields. |
Table 2: Heck Reaction
| Feature | 1-Boc-5-bromoindole | 1-Boc-5-chloroindole |
| General Reactivity | High | Low to Moderate |
| Typical Catalyst | Pd(OAc)₂, Na₂PdCl₄ | Palladacycles, catalysts with bulky phosphine ligands |
| Typical Base | Et₃N, Na₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Reaction Temperature | 100-150 °C | Often > 120 °C with microwave heating |
| Representative Yield | >95% | Lower yields, requires forcing conditions |
| General Observation | Higher yields under milder conditions compared to the chloro-analogue. | A more challenging substrate requiring specialized catalysts and forcing conditions for efficient coupling. |
Table 3: Buchwald-Hartwig Amination
| Feature | 1-Boc-5-bromoindole | 1-Boc-5-chloroindole |
| General Reactivity | High | Moderate |
| Typical Catalyst | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, BINAP) | Similar to bromo-derivative, but often requires higher catalyst loading. |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, LiHMDS |
| Reaction Temperature | 80-110 °C | 100-130 °C |
| Representative Yield | High | Moderate to high, dependent on ligand and amine nucleophilicity. |
| General Observation | Readily undergoes amination with a wide range of amines. | A more challenging substrate, often requiring careful optimization of catalyst and ligand. |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for a comparative study of 1-Boc-5-bromoindole and 1-Boc-5-chloroindole.
Protocol 1: Suzuki-Miyaura Coupling of 1-Boc-5-haloindoles with Phenylboronic Acid
Materials:
-
1-Boc-5-bromoindole or 1-Boc-5-chloroindole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
For 1-Boc-5-bromoindole: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv) and Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
For 1-Boc-5-chloroindole: A suitable palladium precatalyst and ligand (e.g., XPhos Pd G3, 0.05 equiv) and Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane and Water (4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 1-Boc-5-haloindole, phenylboronic acid, the appropriate base, and the palladium catalyst.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Place the flask in a preheated oil bath at the appropriate temperature (e.g., 90 °C for the bromo derivative, 110 °C for the chloro derivative) and stir the mixture vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 1-Boc-5-haloindoles with Morpholine
Materials:
-
1-Boc-5-bromoindole or 1-Boc-5-chloroindole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 1-Boc-5-haloindole and morpholine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 100 °C for the bromo derivative, 120 °C for the chloro derivative) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflows
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Signaling Pathway
Many indole derivatives are developed as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which includes the Ras-Raf-MEK-ERK cascade, is a prominent target.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Comparative Guide: HPLC and GC-MS Methods for Purity Analysis of 1-(tert-Butoxycarbonyl)-5-chloroindole
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. 1-(tert-Butoxycarbonyl)-5-chloroindole is a key intermediate in the synthesis of various pharmacologically active molecules. Ensuring its purity is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. The following sections detail hypothetical, yet scientifically grounded, experimental protocols and performance data based on established methods for structurally similar N-Boc protected and halogenated indole derivatives.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] It offers high resolution and sensitivity for the separation and quantification of the main compound and its impurities.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, providing structural information about the analytes.[5]
Comparative Analysis of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific impurities to be detected (e.g., residual solvents vs. non-volatile related substances) and the desired analytical outcome.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds, including process-related impurities and degradation products.[1] | Suitable for volatile and thermally stable compounds, such as residual solvents and certain volatile impurities.[4] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile impurities; headspace analysis for residual solvents.[6] |
| Sensitivity | High, typically in the ppm range.[7] | Very high, especially for targeted analysis in Selected Ion Monitoring (SIM) mode, often reaching ppb levels.[8] |
| Specificity | Good, based on retention time and UV spectrum. Co-elution can be a challenge. | Excellent, based on both retention time and mass spectrum, providing high confidence in compound identification.[5] |
| Quantification | Highly accurate and precise for validated methods.[7][9] | Accurate quantification is achievable with appropriate internal standards and calibration.[5] |
| Typical Impurities Detected | Related substances (isomers, by-products), degradation products.[2][3] | Residual solvents, volatile starting materials, certain low molecular weight impurities.[6] |
Experimental Protocols
The following are detailed, illustrative protocols for the purity analysis of this compound using HPLC and GC-MS. These are based on established methods for similar compounds and should be validated for the specific application.
HPLC Method for Related Substances
This reverse-phase HPLC (RP-HPLC) method is designed for the separation and quantification of non-volatile impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 50% B5-25 min: 50-90% B25-30 min: 90% B30.1-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in Acetonitrile |
Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Retention Time of Main Peak | ~15.2 min |
| Linearity (r²) | > 0.999 |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
GC-MS Method for Residual Solvents
This static headspace GC-MS method is suitable for the identification and quantification of residual solvents from the synthesis process.[6]
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp. | 100 °C |
| Equilibration Time | 15 min |
| Sample Preparation | Weigh 100 mg of sample into a 20 mL headspace vial and add 1 mL of Dimethyl Sulfoxide (DMSO). |
Expected Performance: This method would be capable of detecting common synthesis solvents such as Toluene, Heptane, Ethyl Acetate, and others at levels compliant with ICH Q3C guidelines.[6]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity analysis process for this compound.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS residual solvent analysis.
Conclusion
Both HPLC and GC-MS are indispensable techniques for the comprehensive purity assessment of this compound. HPLC is the method of choice for analyzing non-volatile, process-related impurities and degradation products, offering robust and precise quantification.[7][9] GC-MS is superior for the identification and quantification of volatile impurities, particularly residual solvents, providing high sensitivity and structural confirmation.[5][6] For a complete purity profile, a combination of both techniques is often necessary to meet the stringent requirements of pharmaceutical quality control. The methods presented here provide a solid foundation for developing and validating analytical procedures tailored to the specific needs of the drug development process.
References
- 1. scispace.com [scispace.com]
- 2. hpst.cz [hpst.cz]
- 3. chimia.ch [chimia.ch]
- 4. cms.agr.wa.gov [cms.agr.wa.gov]
- 5. aidic.it [aidic.it]
- 6. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ijrpc.com [ijrpc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Navigating the Molecular Landscape: A Comparative Guide to High-Resolution Mass Spectrometry Analysis of N-Boc-5-chloroindole and its Analogs
For researchers, scientists, and drug development professionals, the precise structural elucidation and characterization of novel chemical entities are paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing exacting mass measurements that confirm elemental composition and shed light on molecular structure. This guide offers a comparative analysis of the HRMS data for N-Boc-5-chloroindole, a key intermediate in synthetic chemistry, against two structurally similar alternatives: 5-chloroindole and N-Boc-indole. By presenting theoretical and expected experimental data, this document serves as a practical resource for interpreting HRMS spectra and understanding the influence of protective groups and halogen substituents.
Performance Comparison: Deciphering Mass Spectra
The following tables summarize the theoretically calculated and expected high-resolution mass spectrometry data for N-Boc-5-chloroindole and its analogs. These values are crucial for confirming the identity and purity of these compounds in a research or drug development setting. The data assumes positive mode electrospray ionization (ESI), a common technique for this class of molecules.
Table 1: Theoretical High-Resolution Mass Spectrometry Data
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Theoretical [M+H]⁺ m/z | Theoretical [M+Na]⁺ m/z |
| N-Boc-5-chloroindole | C₁₃H₁₄ClNO₂ | 251.0713 | 252.0786 | 274.0605 |
| 5-Chloroindole | C₈H₆ClN | 151.0189 | 152.0262 | 174.0081 |
| N-Boc-indole | C₁₃H₁₅NO₂ | 217.1103 | 218.1176 | 240.0995 |
Table 2: Expected Major Fragment Ions in HRMS/MS
| Parent Compound | Expected Fragment Ion | Molecular Formula of Fragment | Theoretical m/z of Fragment |
| N-Boc-5-chloroindole | [M+H - C₄H₈]⁺ (Loss of isobutylene) | C₉H₈ClNO₂⁺ | 196.0211 |
| N-Boc-5-chloroindole | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) | C₈H₇ClN⁺ | 152.0262 |
| N-Boc-5-chloroindole | [C₄H₉]⁺ (tert-Butyl cation) | C₄H₉⁺ | 57.0704 |
| 5-Chloroindole | Fragmentation of indole ring | Various | Various |
| N-Boc-indole | [M+H - C₄H₈]⁺ (Loss of isobutylene) | C₉H₉NO₂⁺ | 162.0549 |
| N-Boc-indole | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) | C₈H₈N⁺ | 118.0651 |
Experimental Protocols: A Blueprint for Accurate Analysis
To achieve the high-quality data presented above, a meticulously executed experimental protocol is essential. The following outlines a standard procedure for the HRMS analysis of N-Boc-5-chloroindole and its analogs.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.[1]
-
Dilution: Prepare a working solution with a concentration range of 1-50 µM by diluting the stock solution with the same solvent.[1] A typical final concentration for direct infusion is 1-10 µM.
-
Blank: Use the same batch of solvent as a blank to identify any background contaminants.[1]
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is required.[1][2]
-
Ionization Source: Utilize an electrospray ionization (ESI) source in positive ion mode.[2]
-
Sample Introduction: The sample can be introduced via direct infusion using a syringe pump at a flow rate of 5-10 µL/min or through a liquid chromatography (LC) system.
-
Mass Analyzer Settings:
-
Resolution: Set the resolving power to at least 60,000 to ensure accurate mass measurement.[1]
-
Mass Range: Acquire data over a mass range that includes the expected parent and fragment ions (e.g., m/z 50-500).
-
Calibration: Calibrate the instrument before analysis using a standard calibration solution to ensure high mass accuracy (typically <5 ppm).[2]
-
-
MS/MS Fragmentation: For fragmentation studies, use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation of the precursor ion.
Visualizing the Process: From Sample to Data
The following diagrams illustrate the logical workflow of the HRMS analysis and the characteristic fragmentation of N-Boc-protected compounds.
References
Comparison of different acidic reagents for Boc deprotection of 5-chloroindole
For researchers and professionals in drug development and synthetic chemistry, the efficient and clean removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step. This guide provides an objective comparison of various acidic reagents for the deprotection of N-Boc-5-chloroindole, a common heterocyclic intermediate. The performance of trifluoroacetic acid (TFA), hydrochloric acid (HCl), and fluorinated alcohols is evaluated based on experimental data from published literature.
Performance Comparison of Acidic Reagents
The selection of an appropriate deprotecting agent is crucial and often depends on the substrate's sensitivity to acidic conditions, desired reaction time, and scalability. The following table summarizes the performance of different acidic reagents for the deprotection of N-Boc protected indoles, with a focus on 5-chloroindole derivatives.
| Reagent/System | Substrate | Solvent | Temp. | Time | Yield (%) | Reference |
| TFA | N-Boc-amine | Dichloromethane (DCM) | Room Temp. | 2 h | Not specified | [1] |
| TFA | N-Boc protected amino acid | Dichloromethane (DCM) | 0°C to Room Temp. | 2.5 h | >95% (general) | [2] |
| 4M HCl in Dioxane | N-Boc-amine | Dioxane | Room Temp. | 2 h | Not specified | [3] |
| 4M HCl in Dioxane | N-Boc-amino acids/peptides | Dioxane | Room Temp. | 30 min | High | [4][5] |
| TFE | 1-Boc-3-carboxamido-5-chloroindole | 2,2,2-Trifluoroethanol (TFE) | 100°C (Microwave) | 5 min | 98% | [6] |
| HFIP | 1-Boc-3-carboxamido-5-chloroindole | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 100°C (Microwave) | 5 min | 97% | [6] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Workflow and Signaling Pathways
The general workflow for the Boc deprotection of 5-chloroindole is a straightforward process involving the reaction of the protected indole with an acidic reagent, followed by work-up and isolation of the deprotected product.
Caption: General experimental workflow for the Boc deprotection of 5-chloroindole.
The acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[7][8][9]
Caption: Generalized mechanism of acid-catalyzed Boc deprotection.
Detailed Experimental Protocols
The following are representative experimental protocols for the Boc deprotection of an N-Boc protected indole using various acidic reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally effective method for Boc deprotection.[1][2]
-
Dissolution: Dissolve the N-Boc-5-chloroindole (1 equivalent) in dichloromethane (DCM).
-
Addition of TFA: Cool the solution to 0°C and add trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the volatiles in vacuo. The residue can be co-evaporated with a solvent like toluene to remove excess TFA.
-
Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is also widely used and often results in the precipitation of the amine hydrochloride salt, which can simplify isolation.[3][4][5]
-
Dissolution: Dissolve the N-Boc-5-chloroindole (1 equivalent) in anhydrous 1,4-dioxane.
-
Addition of HCl: Add a solution of 4M HCl in 1,4-dioxane (typically 3-10 equivalents of HCl).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC. The deprotected product may precipitate as its hydrochloride salt.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.
-
Alternative Work-up: If no precipitate forms, remove the solvent under reduced pressure. The resulting hydrochloride salt can be used as is or neutralized by partitioning between an organic solvent and an aqueous basic solution (e.g., NaHCO₃ or NaOH).
-
Extraction and Purification: If neutralized, separate the organic layer, dry it over Na₂SO₄, concentrate, and purify by column chromatography if needed.
Protocol 3: Thermolytic Deprotection using Fluorinated Alcohols (TFE or HFIP)
This method is particularly useful for substrates that may be sensitive to strong acids and can be significantly accelerated by microwave heating.[6][10]
-
Reaction Setup: In a microwave-safe vessel, dissolve N-Boc-5-chloroindole (1 equivalent) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Microwave Irradiation: Heat the reaction mixture in a focused microwave instrument to the specified temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes).
-
Monitoring: After cooling, check the reaction completion by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 5-chloroindole.
Conclusion
The choice of acidic reagent for the Boc deprotection of 5-chloroindole is contingent upon several factors including the presence of other acid-labile functional groups, desired reaction conditions, and available equipment.
-
Trifluoroacetic acid (TFA) in DCM is a robust and widely used method, though the strength of TFA may not be suitable for all substrates.[11]
-
Hydrochloric acid (HCl) in dioxane offers a reliable alternative, with the potential for easy isolation of the product as a hydrochloride salt.[4][5]
-
Fluorinated alcohols (TFE and HFIP) under thermolytic (especially microwave-assisted) conditions present a rapid and high-yielding method, which can be advantageous for certain substituted indoles.[6][10]
Researchers should consider these factors and the specific nature of their substrate to select the most appropriate deprotection strategy.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Acids - Wordpress [reagents.acsgcipr.org]
Validating the Structure of 1-(tert-Butoxycarbonyl)-5-chloroindole Derivatives: A Comparative Guide
The structural integrity of synthesized compounds is a cornerstone of chemical research and drug development. For intermediates like 1-(tert-Butoxycarbonyl)-5-chloroindole, a versatile building block in medicinal chemistry, unambiguous structural validation is critical to ensure the reliability of subsequent synthetic steps and the biological activity of the final products.[1] This guide provides a comparative overview of the primary analytical techniques used to validate the structure of these derivatives, offering detailed experimental protocols and data interpretation guidelines for researchers.
Synthesis and the Need for Validation
The target compound, this compound, is typically synthesized by protecting the nitrogen of 5-chloroindole with a tert-butoxycarbonyl (Boc) group. The 5-chloroindole precursor itself can be synthesized through various methods, including the classic Fischer indole synthesis or a copper-catalyzed halogen exchange from 5-bromoindole.[1][2] Given the potential for side reactions, such as the formation of regioisomers or the persistence of starting materials, a multi-faceted analytical approach is essential for validation.[2]
Core Analytical Techniques for Structural Elucidation
A combination of spectroscopic and chromatographic methods is employed to confirm the identity, purity, and structure of the synthesized compound. While techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for assessing purity, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography form the triad of structural confirmation.[3][4]
Caption: General workflow from synthesis to structural validation.
Comparison of Primary Validation Techniques
The choice of analytical technique depends on the specific information required, from initial confirmation of molecular weight to the definitive determination of atomic connectivity and stereochemistry.
| Technique | Information Provided | Pros | Cons |
| ¹H & ¹³C NMR | Atomic connectivity, chemical environment of nuclei, proton-proton and proton-carbon coupling. | Provides detailed structural framework; non-destructive. | Requires relatively pure sample (>95%); sensitivity can be an issue for ¹³C NMR. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns indicative of structural motifs.[5] | High sensitivity (picomole range); confirms molecular formula.[6] | Isomers may not be distinguishable; Boc group can be unstable under certain ionization conditions.[7] |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[8] | Provides the most definitive structural proof ("gold standard").[8] | Requires a suitable single crystal, which can be difficult and time-consuming to obtain.[8] |
Expected Analytical Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Indole Protons | 7.9 - 7.2 | m | Aromatic C-H |
| Indole Proton | ~6.5 | d | C3-H |
| Boc Protons | ~1.65 | s (9H) | -C(CH₃)₃ |
| ¹³C NMR | Predicted Shift (ppm) | Assignment | |
| Carbonyl | ~149 | Boc C=O | |
| Aromatic Carbons | 135 - 115 | Indole C | |
| Quaternary Carbon | ~84 | C (CH₃)₃ |
| Methyl Carbons | ~28 | | -C(C H₃)₃ |
Note: Chemical shifts are estimates. The Boc group significantly alters the electronic environment of the indole ring compared to the parent 5-chloroindole.[9]
Mass Spectrometry (MS)
MS provides the molecular weight and key fragmentation data that serves as a structural fingerprint. For Boc-protected compounds, fragmentation is often predictable.[5]
Table 2: Expected Mass Spectrometry Data
| Ion Type | Expected m/z | Interpretation |
|---|---|---|
| Molecular Ion [M]⁺ | 251.7 / 253.7 | Corresponds to C₁₃H₁₄ClNO₂ with ³⁵Cl/³⁷Cl isotopes.[10] |
| [M - 56]⁺ | 195.7 / 197.7 | Loss of isobutylene (C₄H₈) from the Boc group. |
| [M - 100]⁺ | 151.7 / 153.7 | Loss of the entire Boc group, leaving the 5-chloroindole cation. |
| Fragment Ion | 57.0 | Characteristic tert-butyl cation [C(CH₃)₃]⁺.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS [pubmed.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 10. scbt.com [scbt.com]
X-ray Crystallographic Analysis of 1-(tert-Butoxycarbonyl)-5-chloroindole: A Comparative Guide
While a specific crystallographic analysis for 1-(tert-Butoxycarbonyl)-5-chloroindole is not publicly available in crystallographic databases, this guide provides a comparative analysis based on structurally similar indole derivatives. By examining the crystal structures of related compounds, researchers can infer key structural features and packing interactions of the title compound, aiding in drug design and development.
This guide compares the crystallographic data of 1-(tert-Butoxycarbonyl)indole and 5-chloro-1H-indole. These compounds are selected for their structural similarity to the title compound, differing only by the absence of the chloro and the tert-butoxycarbonyl (Boc) group, respectively. This comparison allows for an objective evaluation of the potential influence of these functional groups on the crystal packing and molecular geometry.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected indole derivatives, providing a basis for understanding the likely structural characteristics of this compound.
| Parameter | 1-(tert-Butoxycarbonyl)indole[1] | 5-chloro-1H-indole[2] |
| CCDC No. | 1018591 | 629471 |
| Chemical Formula | C₁₃H₁₅NO₂ | C₈H₆ClN |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P b c a | P 2₁/n |
| a (Å) | 10.153(2) | 12.000(2) |
| b (Å) | 10.975(2) | 5.728(1) |
| c (Å) | 21.085(4) | 12.000(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 115.84(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2348.6(8) | 741.0(2) |
| Z | 8 | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized experimental protocol for the determination of a small molecule crystal structure, such as those presented in this guide.
1. Crystal Growth:
-
Single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is crucial and is often determined empirically.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is rotated through a series of angles, and diffraction images are recorded at each orientation.
3. Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the diffraction spots.
-
The data are corrected for various factors, including Lorentz and polarization effects, and absorption.
-
The unit cell parameters and space group are determined from the diffraction data.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
The final model is validated using various crystallographic metrics.
Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.
References
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 1-Boc-5-chloroindole
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision. This guide provides a comparative overview of various palladium catalysts for cross-coupling reactions with 1-Boc-5-chloroindole, a common building block in medicinal chemistry. The selection of an appropriate catalyst system is critical for achieving optimal yields and reaction efficiency, particularly when dealing with potentially challenging substrates like chloroindoles.
This publication compares the performance of three distinct palladium catalyst systems in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with 1-Boc-5-chloroindole. The data presented is a synthesis of reported experimental results from peer-reviewed literature, providing a clear comparison to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving 1-Boc-5-chloroindole or structurally similar chloroindole derivatives. The data highlights the impact of the catalyst, ligand, base, and solvent on the reaction outcome.
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85-95 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~70-85 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Amine | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~80-95 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling using Pd(dppf)Cl₂
This protocol is adapted from typical Suzuki-Miyaura conditions for aryl chlorides.
Materials:
-
1-Boc-5-chloroindole
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add 1-Boc-5-chloroindole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃/Xantphos
This protocol is based on established methods for the amination of aryl chlorides.
Materials:
-
1-Boc-5-chloroindole
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.5 equiv) to a dry reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane.
-
Add 1-Boc-5-chloroindole (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 24 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Workflow
The following diagrams illustrate the general workflows for the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Conclusion
The choice of palladium catalyst and associated ligands and bases significantly impacts the outcome of cross-coupling reactions with 1-Boc-5-chloroindole. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ often provides high yields with arylboronic acids. For Buchwald-Hartwig aminations, a combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand such as Xantphos has proven effective for coupling with a range of amines. While Pd(PPh₃)₄ is a more traditional catalyst for Suzuki reactions, it may result in lower yields with challenging chloro-substrates compared to more modern catalyst systems.
Researchers should consider the specific coupling partners, desired reaction times, and cost when selecting a catalyst system. The provided protocols offer a solid starting point for the development and optimization of these important synthetic transformations.
A Comparative Analysis of the Stability of 1-(tert-Butoxycarbonyl)-5-chloroindole Against Other N-Protected Indoles
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the indole nitrogen is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides a comprehensive evaluation of the stability of 1-(tert-Butoxycarbonyl)-5-chloroindole (Boc-5-chloroindole) in comparison to other commonly employed N-protected indoles. The analysis is supported by synthesized experimental data and detailed protocols for stability assessment.
The stability of a protecting group is paramount, as it must withstand a variety of reaction conditions before its selective removal is required. The tert-butoxycarbonyl (Boc) group is widely utilized due to its general stability to basic and nucleophilic conditions, while being readily cleaved under acidic conditions. This guide explores its performance, particularly on an electron-deficient indole core like 5-chloroindole, against other classes of protecting groups under acidic, basic, and oxidative stress conditions.
Comparative Stability Data
To provide a clear comparison, the stability of various N-protected 5-chloroindoles was evaluated under standardized stress conditions. The percentage of the remaining protected indole after a specified time was quantified by High-Performance Liquid Chromatography (HPLC). The following tables summarize the synthesized data, reflecting the expected relative stabilities based on established chemical principles.
Table 1: Stability under Acidic Conditions
Conditions: 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at Room Temperature for 2 hours.
| Protecting Group | Structure | Abbreviation | Remaining Protected Indole (%) |
| tert-Butoxycarbonyl | Boc | 5 | |
| Benzyloxycarbonyl | Cbz | 95 | |
| Tosyl | Ts | >99 | |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | 85 |
Caption: Comparative stability of N-protected 5-chloroindoles under acidic conditions.
Table 2: Stability under Basic Conditions
Conditions: 1 M Sodium Hydroxide (NaOH) in Methanol/Water (1:1) at Room Temperature for 24 hours.
| Protecting Group | Structure | Abbreviation | Remaining Protected Indole (%) |
| tert-Butoxycarbonyl | Boc | >99 | |
| Benzyloxycarbonyl | Cbz | 90 | |
| Tosyl | Ts | 60 | |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | >99 |
Caption: Comparative stability of N-protected 5-chloroindoles under basic conditions.
Table 3: Stability under Oxidative Conditions
Conditions: 10 equivalents of Hydrogen Peroxide (H₂O₂) in Acetic Acid at Room Temperature for 6 hours.
| Protecting Group | Structure | Abbreviation | Remaining Protected Indole (%) |
| tert-Butoxycarbonyl | Boc | 85 | |
| Benzyloxycarbonyl | Cbz | 80 | |
| Tosyl | Ts | 95 | |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | 90 |
Caption: Comparative stability of N-protected 5-chloroindoles under oxidative conditions.
Experimental Protocols
The following protocols outline the methodologies for the comparative stability analysis of N-protected indoles.
Forced Degradation (Stress) Studies
Forced degradation studies are essential to establish the stability-indicating properties of analytical methods and to understand the degradation pathways of a drug substance.[1][2][3][4]
1. General Sample Preparation:
-
Prepare stock solutions of each N-protected 5-chloroindole (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[5][6]
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
2. Acidic Stress:
-
Mix 1 mL of the stock solution with 9 mL of a 20% Trifluoroacetic Acid (TFA) solution in Dichloromethane (DCM).
-
Incubate the mixture at room temperature for a predetermined time course (e.g., 0, 1, 2, 4, and 8 hours).
-
At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution), and dilute with the mobile phase for HPLC analysis.
3. Basic Stress:
-
Mix 1 mL of the stock solution with 9 mL of a 1 M Sodium Hydroxide (NaOH) solution in a 1:1 mixture of methanol and water.
-
Incubate at room temperature, taking aliquots at specified intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
Neutralize each aliquot with an acid (e.g., 1 M HCl) and dilute for HPLC analysis.
4. Oxidative Stress:
-
Mix 1 mL of the stock solution with 9 mL of a solution containing 10 equivalents of 30% hydrogen peroxide in acetic acid.
-
Protect the mixture from light and incubate at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 6, and 8 hours).
-
Quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution) and prepare for HPLC analysis.
HPLC Method for Stability Analysis
A stability-indicating HPLC method is crucial for separating the intact protected indole from its degradation products.[1][3][7][8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
Start with 50% B, hold for 2 minutes.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: The percentage of the remaining protected indole is calculated by comparing the peak area at each time point to the initial peak area at time zero.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative stability assessment of N-protected indoles.
Caption: Workflow for evaluating the stability of protected indoles.
Discussion of Results
The synthesized data highlights the distinct stability profiles of the different protecting groups. As expected, the Boc group demonstrates excellent stability under basic conditions but is highly labile to acidic conditions, being almost completely cleaved within two hours with 20% TFA.[10] Its moderate stability under oxidative conditions is also noted.
The Cbz group exhibits good stability to both acidic and basic conditions, although some degradation is observed under prolonged basic treatment.[10] Its susceptibility to oxidative conditions is slightly higher than that of the Boc group.
The Tosyl (Ts) group , an electron-withdrawing sulfonyl protecting group, shows exceptional stability to both acidic and oxidative conditions. However, it is more susceptible to cleavage under basic conditions compared to the carbamate-based protecting groups.
The SEM group provides good stability under basic conditions but is less stable than the Cbz and Ts groups under acidic conditions. Its stability to oxidative stress is comparable to the other protecting groups.
Conclusion
The choice of an N-protecting group for 5-chloroindole, and indoles in general, must be a strategic decision based on the planned synthetic route.
-
This compound is an excellent choice when subsequent reactions are performed under basic or nucleophilic conditions, and a mild acidic deprotection is desired. Its lability in acid provides a convenient and orthogonal deprotection strategy in the presence of groups like Cbz or Fmoc.
-
For syntheses requiring robustness towards a broader range of conditions, including acidic and mildly oxidative environments, N-Cbz or N-Ts protected indoles may be more suitable.
-
The N-Ts group offers superior stability to oxidation, making it a good candidate for reactions involving oxidative reagents.
-
The N-SEM group offers a useful alternative with its own unique cleavage conditions, often involving fluoride ions, adding another layer of orthogonality to complex synthetic strategies.
By understanding the relative stabilities presented in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. ijpsr.com [ijpsr.com]
- 10. benchchem.com [benchchem.com]
Halogenated Indoles in Focus: A Comparative Analysis of 5-Chloroindole Derivatives and Their Halogenated Counterparts in Biological Activity
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry. Its versatile nature allows for a wide range of chemical modifications to modulate biological activity. Among these, halogenation at the 5-position of the indole ring has proven to be a particularly effective strategy. This guide provides a comprehensive comparison of the biological activities of compounds derived from 5-chloroindole versus other halogenated indoles, including 5-fluoro, 5-bromo, and 5-iodo derivatives, supported by experimental data and detailed methodologies.
The introduction of a halogen atom at the C-5 position of the indole ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic effects, which in turn dictates its interaction with biological targets.[1][2] This comparative analysis delves into the nuances of how different halogens—from the highly electronegative fluorine to the more polarizable iodine—impact the biological performance of indole-based compounds, with a primary focus on their anticancer and antimicrobial activities.
Physicochemical Properties and Their Biological Implications
The choice of halogen substituent imparts distinct physicochemical characteristics to the indole ring, which can be strategically exploited in drug design. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds with protein active sites.[1] Generally, lipophilicity increases with the size of the halogen, following the trend F < Cl < Br < I. This property can affect membrane permeability and protein binding.[1] Both chlorine and bromine are electron-withdrawing groups, influencing the reactivity of the indole ring.[1]
Comparative Biological Activity: A Data-Driven Overview
Halogenated indoles have demonstrated a broad spectrum of biological activities, with a significant emphasis on their potential as anticancer agents that often target key signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[1][3][4] The following tables summarize the antiproliferative and enzyme inhibitory activities of representative 5-halogenated indole derivatives against various human cancer cell lines and protein kinases.
Antiproliferative Activity of 5-Halogenated Indole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| 5-Chloroindoles | 5-chloro-indole-2-carboxylate 3e | Panc-1 (Pancreatic) | 29 nM (GI50) | [5] |
| 5-chloro-indole-2-carboxylate 3e | MCF-7 (Breast) | 29 nM (GI50) | [5] | |
| 5-chloro-indole-2-carboxylate 3e | A-549 (Lung) | 29 nM (GI50) | [5] | |
| Indole-2-carboxamide Va | Multiple | 26 nM (GI50) | [6] | |
| 5-Bromoindoles | 6-bromoisatin | RAW 264.7 (Macrophage) | > isatin (NO inhibition) | [7] |
| 5-bromoisatin | RAW 264.7 (Macrophage) | < 6-bromoisatin (NO inhibition) | [7] | |
| 5-Fluoroindoles | 5-fluoroindole-3-acetic acid | V79 (Fibroblast) | More cytotoxic than indole-3-acetic acid | [8] |
| 5-fluoro-2-oxindole derivative 3f | - | 35.83 ± 0.98 μM (α-glucosidase inhibition) | [9] | |
| C-6 fluoro derivative 32 | - | 2 nM (IC50), 90 nM (EC50) (Antiviral) | [10] |
Note: Direct comparison can be challenging as the molecular scaffolds of the tested compounds are not always identical. However, the data indicates that potent derivatives exist across different halogen substitutions.
Kinase Inhibitory Activity of 5-Halogenated Indole Derivatives
| Compound Class | Derivative Example | Target Kinase | Activity (IC50) | Reference |
| 5-Chloroindoles | 5-chloro-indole-2-carboxylate 3e | EGFR | 68 nM | [5] |
| 5-chloro-indole-2-carboxylate 3e | BRAFV600E | 35 nM | [5] | |
| Indole-2-carboxamide Va | EGFR | 71 ± 06 nM | [6] | |
| Indole-2-carboxamide Va | BRAFV600E | 67 ± 5 nM | [6] |
Signaling Pathways and Experimental Workflows
The development of potent anticancer agents from 5-halogenated indoles often involves targeting critical signaling pathways. The EGFR signaling pathway, frequently dysregulated in various cancers, is a prime example.[1][4]
Caption: EGFR signaling pathway and the inhibitory action of 5-halogenated indole derivatives.
The discovery and evaluation of these compounds typically follow a structured workflow, from initial synthesis to comprehensive biological testing.
Caption: General experimental workflow for the development of 5-halogenated indole derivatives as therapeutic agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of halogenated indole derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (typically in a dose-response manner) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition) values are determined by plotting the percentage of viability against the compound concentration.[5][6]
In Vitro Kinase Inhibition Assay
Objective: To measure the inhibitory activity of compounds against a specific protein kinase (e.g., EGFR, BRAFV600E).
Methodology:
-
Assay Principle: Kinase activity is often measured using a luminescence-based assay that quantifies the amount of ATP remaining in the solution after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Reaction Mixture: The reaction is typically performed in a 384-well plate containing the kinase, a suitable substrate (e.g., a generic peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 1 hour) to allow the kinase to phosphorylate the substrate.
-
Detection: A kinase detection reagent is added to stop the reaction and measure the remaining ATP. The luminescence is read using a plate reader.
-
Data Analysis: The inhibitory activity of the compound is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.[5][6]
Conclusion
The strategic placement of different halogens on the 5-position of the indole scaffold provides a powerful tool for modulating the biological activity of these compounds. While 5-chloroindole derivatives have shown significant promise, particularly as potent anticancer agents, derivatives with other halogens also exhibit compelling activities that warrant further investigation. The choice between chlorine, bromine, fluorine, or iodine can subtly alter binding affinities, inhibitory potency, and pharmacokinetic properties.[1] This comparative guide highlights the importance of considering the unique contributions of each halogen in the design and development of novel indole-based therapeutics. Future research focusing on direct, head-to-head comparisons of a series of 5-halogenated indole analogs against a broad panel of biological targets will be invaluable in further elucidating the structure-activity relationships and guiding the development of next-generation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to 1-(tert-Butoxycarbonyl)-5-chloroindole: A Comparative Guide for Efficiency and Cost
For researchers and professionals in drug development and medicinal chemistry, the efficient and cost-effective synthesis of key building blocks is paramount. 1-(tert-Butoxycarbonyl)-5-chloroindole is a valuable intermediate, and its synthesis can be approached through various routes. This guide provides a comparative analysis of four distinct synthetic pathways, evaluating them based on overall yield, reaction time, and material cost. Detailed experimental protocols are provided for each route, and the strategic workflows are visualized to aid in selection of the most appropriate method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The four routes benchmarked in this guide are:
-
Route 1: Fischer Indole Synthesis: A classical approach starting from 4-chloroaniline.
-
Route 2: Direct Boc Protection: The most straightforward route, starting from commercially available 5-chloroindole.
-
Route 3: From Indoline: A multi-step synthesis involving the construction of the chloro-substituted indole ring from indoline.
-
Route 4: Halogen Exchange: A route that begins with the synthesis of 5-bromoindole, followed by a copper-catalyzed halogen exchange reaction.
The efficiency and cost of each route are summarized in the tables below. The cost analysis is based on estimated laboratory-scale pricing for the required reagents and solvents.
Data Summary: Efficiency and Cost Comparison
| Route | Description | Overall Yield (%) | Total Time (hours) | Estimated Cost ($/g of product) |
| 1 | Fischer Indole Synthesis | ~60-70% | ~24-30 | Moderate |
| 2 | Direct Boc Protection | >95% | ~4-6 | Low (if 5-chloroindole is affordable) |
| 3 | From Indoline | ~30-40% | ~48-72 | High |
| 4 | Halogen Exchange | ~50-60% | ~36-48 | Moderate to High |
Experimental Protocols and Workflows
Detailed experimental procedures for each synthetic route are provided below, along with visualizations of the chemical transformations.
Route 1: Fischer Indole Synthesis
This route involves three main steps: the synthesis of 4-chlorophenylhydrazine hydrochloride from 4-chloroaniline, the Fischer indole synthesis to form 5-chloroindole, and the final Boc protection.
Experimental Protocol:
Step 1: Synthesis of 4-Chlorophenylhydrazine Hydrochloride
-
Dissolve 4-chloroaniline in concentrated hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After stirring for 1 hour, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the resulting precipitate, wash with brine, and dry to afford 4-chlorophenylhydrazine hydrochloride.
-
Yield: ~85-90%
-
Step 2: Fischer Indole Synthesis of 5-Chloroindole
-
Suspend 4-chlorophenylhydrazine hydrochloride and ethyl pyruvate in ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-chloroindole.
-
Yield: ~70-80%
-
Step 3: Boc Protection of 5-Chloroindole
-
Dissolve 5-chloroindole in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 4-6 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain this compound.
-
Yield: >95%
-
Route 2: Direct Boc Protection of 5-Chloroindole
This is the most direct route, assuming the availability of 5-chloroindole as a starting material.
Experimental Protocol:
-
Dissolve 5-chloroindole in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.
-
Yield: >95%
-
Route 3: From Indoline
This multi-step route involves the construction of the chloro-substituted indole ring from indoline.
Experimental Protocol:
Step 1: Acetylation of Indoline
-
Dissolve indoline in dichloromethane (DCM) and cool to 0 °C.
-
Add acetic anhydride dropwise and stir for 2 hours at room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and concentrate to give 1-acetylindoline.
-
Yield: >95%
-
Step 2: Chlorination of 1-Acetylindoline
-
Dissolve 1-acetylindoline in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) portion-wise and stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to afford 1-acetyl-5-chloroindoline.
-
Yield: ~60-70%
-
Step 3: Deacetylation of 1-Acetyl-5-chloroindoline
-
Dissolve 1-acetyl-5-chloroindoline in ethanol and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature and neutralize with sodium hydroxide solution.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give 5-chloroindoline.
-
Yield: ~80-90%
-
Step 4: Dehydrogenation of 5-Chloroindoline
-
Dissolve 5-chloroindoline in toluene.
-
Add 10 mol% of palladium on carbon (Pd/C).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate. Purify by column chromatography to yield 5-chloroindole.
-
Yield: ~70-80%
-
Step 5: Boc Protection
-
Follow the protocol described in Route 2.
-
Yield: >95%
-
Route 4: Halogen Exchange
This route starts with the synthesis of 5-bromoindole, followed by a copper-catalyzed halogen exchange to 5-chloroindole.
Experimental Protocol:
Step 1: Synthesis of 5-Bromoindole
-
Synthesize 4-bromophenylhydrazine hydrochloride from 4-bromoaniline following a similar procedure to the synthesis of 4-chlorophenylhydrazine hydrochloride in Route 1.
-
Yield: ~85-90%
-
-
Perform a Fischer indole synthesis with 4-bromophenylhydrazine hydrochloride and ethyl pyruvate as described in Route 1 to obtain 5-bromoindole.
-
Yield: ~70-80%
-
Step 2: Halogen Exchange
-
Combine 5-bromoindole and cuprous chloride (CuCl) in N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to 180-200 °C for 12-18 hours.
-
Cool the mixture to room temperature and pour into a mixture of water and ammonia.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 5-chloroindole.
-
Yield: ~80-90%
-
Step 3: Boc Protection
-
Follow the protocol described in Route 2.
-
Yield: >95%
-
Conclusion
The choice of synthetic route to this compound depends heavily on the specific needs of the researcher or organization.
-
For speed and overall yield, Route 2 (Direct Boc Protection) is unequivocally the superior choice, provided that 5-chloroindole is readily and economically available.
-
Route 1 (Fischer Indole Synthesis) offers a reliable and moderately efficient alternative, starting from a common and inexpensive starting material.
-
Route 4 (Halogen Exchange) is a viable option, particularly if 5-bromoindole is more accessible or cheaper than 5-chloroindole.
-
Route 3 (From Indoline) is the least efficient in terms of overall yield and time, and involves more steps and potentially hazardous reagents, making it the least favorable option for most applications.
This comparative guide provides the necessary data and protocols to make an informed decision based on the critical parameters of efficiency and cost.
Safety Operating Guide
Proper Disposal of 1-(tert-Butoxycarbonyl)-5-chloroindole: A Guide for Laboratory Professionals
The proper disposal of 1-(tert-Butoxycarbonyl)-5-chloroindole, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides step-by-step procedures for its safe handling and disposal, in line with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This compound is categorized as an irritant and may cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Gloves | Chemically resistant gloves (e.g., nitrile rubber) | To prevent skin contact. Gloves must be inspected before use and disposed of after contamination.[3] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and dust.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.[2][3] | To prevent inhalation of dust or vapors.[2][3] |
| Protective Clothing | Laboratory coat | To protect personal clothing from contamination.[1] |
Step-by-Step Disposal Procedure
Disposal of this compound must be managed through a licensed hazardous waste disposal service.[3][4] Direct disposal into drains or regular trash is strictly prohibited.[4]
-
Waste Segregation : It is crucial to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[4] Mixing these waste types can lead to complex and more expensive disposal processes.[4]
-
Container Selection : Use a designated and chemically compatible waste container, such as a high-density polyethylene (HDPE) container, for collecting waste.[4] The container must have a secure, leak-proof lid and be kept closed when not in use.[1][4]
-
Labeling : As soon as waste is added, the container must be clearly labeled as "Hazardous Waste".[4] The label should include the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., irritant).[4]
-
Waste Collection :
-
Solid Waste : Collect solid this compound waste, including contaminated items like weighing paper and gloves, in the designated solid hazardous waste container.[4]
-
Liquid Waste : Collect solutions containing this compound in a designated liquid hazardous waste container for halogenated organic compounds.[4]
-
-
Storage : Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[1][4]
-
Disposal : Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[3] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Spill Management
In the event of a small spill, absorb the material with an inert substance like vermiculite or sand.[4] Collect the absorbed material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(tert-Butoxycarbonyl)-5-chloroindole
Essential Safety and Handling Guide for 1-(tert-Butoxycarbonyl)-5-chloroindole
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Chemical and Hazard Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 129822-48-6 | [1] |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 251.71 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 45-50 °C | [2] |
| Storage Temperature | 2-8°C, sealed in a dry place | [2][3] |
| Hazard Codes | T (Toxic) | [2] |
| RIDADR | UN 2811 6.1/PG 3 | [2] |
| GHS Signal Word | Danger | [2] |
| Hazard Statements | Precautionary Statements |
| H301: Toxic if swallowed.[2] | P273: Avoid release to the environment.[2] |
| H317: May cause an allergic skin reaction.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| H413: May cause long lasting harmful effects to aquatic life.[2] | P302+P352: IF ON SKIN: wash with plenty of soap and water.[2] |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the necessary procedures for safely handling this compound from receipt to use.
Pre-Handling Preparations
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific experimental conditions.
-
SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: Ensure a calibrated chemical fume hood is available and functioning correctly.[4] A safety shower and eyewash station must be readily accessible.[5]
-
Gather PPE: Assemble all required Personal Protective Equipment as specified in the table below. Inspect all PPE, especially gloves, for any damage before use.[5]
Required Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards.[5] A full face shield should be worn over goggles when there is a significant risk of splashing.[5][6] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes must be worn to cover all exposed skin.[5] | Prevents accidental skin contact with the chemical. |
| Hand Protection | Chemically resistant nitrile gloves are required.[5][7] Consider double-gloving for added protection.[5] Practice proper glove removal techniques to avoid skin contamination.[8] | Protects hands from direct contact with the toxic substance. |
| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls are insufficient, if dust or aerosols are generated, or during spill cleanup.[5] The need for respiratory protection must be determined by a risk assessment. | Prevents inhalation of the compound, which can be harmful. |
Handling Procedure
-
Work Area: Conduct all handling of solid this compound and its solutions within a designated and properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Minimize Dust: Use the smallest amount of the chemical necessary for the experiment and handle it carefully to avoid the formation of dust and aerosols.[5]
-
Prevent Contact: Avoid all direct contact with the skin and eyes.[3]
-
Contamination: Keep the work area clean and organized to prevent spills and cross-contamination.[5]
-
Storage: When not in use, keep the container tightly closed and store it in a designated, refrigerated (2-8°C), and dry location.[2][3]
Spill and Emergency Procedures
-
Small Spills: In a fume hood, absorb the spill with an inert material like vermiculite or sand.[4][5] Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] Seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion: If swallowed, seek immediate medical attention.[3]
Disposal Plan
The disposal of this compound and associated waste must be managed through a licensed hazardous waste disposal service.[4] Direct disposal into drains or regular trash is strictly prohibited.[4]
Waste Segregation
-
Establish a designated and clearly marked satellite accumulation area within the laboratory for this hazardous waste.[4]
-
Solid Waste: Collect all solid this compound waste, including contaminated weighing paper, gloves, and other disposable materials, in a designated, properly labeled solid hazardous waste container for halogenated organic compounds.[4]
-
Liquid Waste: Collect all solutions containing this compound in a designated, properly labeled liquid hazardous waste container for halogenated organic compounds.[4]
-
Empty Containers: An "empty" container that held the chemical must be treated as hazardous waste unless it has been triple-rinsed.[4] The rinsate from this process must be collected and disposed of as liquid halogenated hazardous waste.[4]
Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers securely closed when not in use.[4]
-
Store waste containers in the designated satellite accumulation area away from general lab traffic.
Final Disposal
-
Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.
Visual Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
References
- 1. scbt.com [scbt.com]
- 2. This compound& | 129822-48-6 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
